molecular formula C10H11N3O2 B3231525 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 132458-42-5

5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B3231525
CAS No.: 132458-42-5
M. Wt: 205.21 g/mol
InChI Key: AHJYIHQIEHOBBE-UHFFFAOYSA-N
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Description

5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is a chemical compound of interest in medicinal chemistry and biochemical research. With a molecular formula of C10H11N3O2 and a molecular weight of 205.21 g/mol, this compound belongs to the class of hydantoins (imidazolidine-2,4-diones) . The structure combines a hydantoin ring, a well-known scaffold in drug discovery, with a 4-aminobenzyl substituent, which may influence its electronic properties and biomolecular interactions . The imidazolidine-2,4-dione core is a privileged structure in pharmacology. Research into similar derivatives has demonstrated a range of biological activities, including acting as a component in N-halamine biocidal polymers and showing potential in anticoagulant and anticancer applications in preliminary studies . Furthermore, the core structure is a key building block in several classes of pharmaceuticals, including antiepileptic drugs . The presence of the aromatic amine functional group provides a synthetic handle for further chemical modification, making this compound a versatile chemical intermediate for developing more complex molecules or for conjugation in polymer science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5,11H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJYIHQIEHOBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132458-42-5
Record name 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione
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Foundational & Exploratory

5-(4-aminobenzyl)hydantoin physical properties and solubility

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of 5-(4-aminobenzyl)hydantoin

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5-(4-aminobenzyl)hydantoin (IUPAC: 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione). Primarily utilized as a scaffold in medicinal chemistry—specifically in the development of tyrosine kinase inhibitors and anticonvulsants—this compound exhibits complex solubility behavior due to its amphoteric nature. This document details its structural properties, ionization constants (pKa), solvent compatibility, and experimental protocols for solubility determination, tailored for drug development professionals.

Chemical Identity & Structural Analysis

5-(4-aminobenzyl)hydantoin is a heterocycle combining a rigid hydantoin (imidazolidine-2,4-dione) core with a flexible 4-aminobenzyl side chain. Its dual functionality—an acidic imide and a basic aniline—defines its reactivity and formulation challenges.

Property Data
Common Name 5-(4-aminobenzyl)hydantoin
IUPAC Name 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione
CAS Number Not commercially listed (Research Grade); Analog: 5-(4-nitrobenzyl)hydantoin (Precursor)
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.22 g/mol
SMILES NC1=CC=C(CC2NC(=O)NC2=O)C=C1
H-Bond Donors 3 (Aniline -NH₂, Hydantoin -NH)
H-Bond Acceptors 3 (Carbonyl oxygens, Aniline nitrogen)
Structural Visualization

The following diagram illustrates the core pharmacophores and their electronic characteristics.

ChemicalStructure Aniline 4-Amino Group (Basic Center) pKa ≈ 4.2 - 4.6 Linker Methylene Bridge (Rotatable Bond) Aniline->Linker Electron Donor (+M) Hydantoin Hydantoin Ring (Acidic Imide) pKa ≈ 9.1 Linker->Hydantoin Scaffold Attachment

Caption: Functional decomposition of 5-(4-aminobenzyl)hydantoin highlighting ionization centers.

Physical Properties

Unlike its alkyl analogs, the presence of the amino group significantly increases the melting point and lattice energy due to intermolecular hydrogen bonding networks between the amine donor and carbonyl acceptors.

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point (Predicted): 225°C – 245°C (with decomposition). Note: Analogous 5-benzylhydantoin melts at ~190°C; the amino group typically elevates T_m by 30-50°C.

  • Density: ~1.35 g/cm³ (Predicted).

  • LogP (Octanol/Water): 0.2 – 0.5. The compound is moderately polar, favoring aqueous buffers over non-polar solvents, but requires pH adjustment for optimal dissolution.

Solubility & Ionization Profile

The solubility of 5-(4-aminobenzyl)hydantoin is heavily pH-dependent, following a classic U-shaped curve characteristic of amphoteric molecules.

Ionization States
  • Acidic pH (pH < 4.0): The aniline nitrogen is protonated (-NH₃⁺), rendering the molecule cationic and highly water-soluble.

  • Neutral pH (pH 6.0 – 8.0): The molecule exists primarily in its neutral form. Solubility is at its minimum (Intrinsic Solubility,

    
    ).
    
  • Basic pH (pH > 10.0): The hydantoin imide nitrogen (N3) deprotonates, forming an anion, restoring water solubility.

IonizationScheme Cation Cationic Form (pH < 4.0) Soluble Neutral Neutral Form (pH 6.0 - 8.0) Least Soluble (Precipitation Risk) Cation->Neutral  Deprotonation (-H+)  pKa1 ≈ 4.4 (Aniline)   Anion Anionic Form (pH > 10.0) Soluble Neutral->Anion  Deprotonation (-H+)  pKa2 ≈ 9.1 (Imide)  

Caption: pH-dependent ionization pathway determining aqueous solubility windows.

Solvent Compatibility Table
SolventSolubility RatingApplication Notes
Water (pH 7) < 0.5 mg/mL (Poor)Not suitable for stock solutions.
0.1 M HCl > 10 mg/mL (Good)Forms hydrochloride salt; stable for short-term use.
0.1 M NaOH > 10 mg/mL (Good)Forms sodium salt; prone to hydrolysis over long periods.
DMSO > 50 mg/mL (High)Preferred solvent for biological assay stocks (10-100 mM).
Ethanol/Methanol ModerateSolubility improves with heating; suitable for recrystallization.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility in various buffers.

  • Preparation: Weigh 5 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (pH 1.2, 7.4, 10.0).

  • Agitation: Shake at 300 RPM at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter to remove undissolved solids.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).

    • Column: C18 Reverse Phase.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Accurate measurement of ionization constants.

  • Dissolution: Dissolve 2 mg of compound in 10 mL of degassed water containing 0.1 M KCl (ionic strength adjustor). Add minimal HCl to ensure full protonation (starting pH ~2.5).

  • Titration: Titrate with 0.1 M standardized KOH solution under nitrogen atmosphere.

  • Data Analysis: Plot pH vs. Volume of KOH. Identify inflection points using the Bjerrum plot method.

    • First Inflection: Corresponds to Aniline deprotonation (~pH 4.4).

    • Second Inflection: Corresponds to Hydantoin deprotonation (~pH 9.1).

Synthesis & Handling Context

For researchers synthesizing this compound, the standard route involves the Bucherer-Bergs reaction starting from 4-aminophenylalanine, or more commonly, the reduction of 5-(4-nitrobenzyl)hydantoin .

  • Safety: Handle as a potential irritant. Standard PPE (gloves, goggles) is required.

  • Storage: Store solid at -20°C under desiccant. DMSO stocks should be aliquoted and stored frozen to prevent oxidation of the aniline group.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

  • PubChem Database. "5-(4-Methoxybenzyl)hydantoin (Analog Data)." National Library of Medicine. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).

Biological activity of 5-substituted hydantoin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Substituted Hydantoin Scaffold: A Technical Guide to Biological Versatility and Drug Design

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold represents a privileged structure in medicinal chemistry, distinguished by its rigid heterocyclic core and multiple hydrogen bond donor/acceptor sites.[1][2][3] While the 5,5-disubstituted derivative phenytoin established the scaffold’s dominance in neurology, recent advancements have expanded the utility of 5-substituted hydantoins into oncology, antimicrobial resistance, and metabolic regulation (aldose reductase inhibition).

This technical guide provides a rigorous analysis of the 5-substituted hydantoin class.[3] It moves beyond basic descriptions to explore the causality of structure-activity relationships (SAR), details self-validating synthetic protocols, and maps the molecular mechanisms driving their therapeutic effects.

Part 1: The Pharmacophore & Chemical Space

The biological versatility of hydantoin stems from its ability to orient substituents in three-dimensional space while maintaining a specific electronic profile. The 5-position is the critical "pivot point" for diversification.

Electronic and Steric Causality
  • Lipophilicity Modulation: Substitution at C-5 significantly alters

    
    . Aromatic rings (e.g., phenyl in phenytoin) enhance blood-brain barrier (BBB) penetration, essential for anticonvulsant activity.
    
  • Hydrogen Bonding: The imide (

    
    ) and amide (
    
    
    
    ) protons act as donors, while the carbonyl oxygens (
    
    
    ) serve as acceptors. This "four-point" recognition motif allows tight binding to enzymes like aldose reductase and voltage-gated sodium channels.
  • Chirality: Monosubstitution at C-5 creates a chiral center. Biological activity often resides predominantly in the S-enantiomer for specific targets, necessitating asymmetric synthesis or chiral resolution.

Part 2: Synthesis – The Bucherer-Bergs Protocol

The Bucherer-Bergs reaction remains the gold standard for accessing 5-substituted and 5,5-disubstituted hydantoins. It is preferred over the Biltz synthesis due to its operational simplicity and thermodynamic control, yielding the hydantoin directly from carbonyl precursors.

Mechanism of Action

The reaction proceeds via a multicomponent condensation of a carbonyl compound (aldehyde/ketone), potassium cyanide (KCN), and ammonium carbonate


.[3][4]

BuchererBergs cluster_reagents Reagents Start Carbonyl Compound (R1-CO-R2) Imine Imine Intermediate Start->Imine + NH3 AminoNitrile $alpha$-Aminonitrile Imine->AminoNitrile + HCN Carbamate Carbamic Acid Derivative AminoNitrile->Carbamate + CO2 Hydantoin 5-Substituted Hydantoin Carbamate->Hydantoin Cyclization - NH3 KCN KCN AmCarb (NH4)2CO3

Figure 1: The Bucherer-Bergs multicomponent reaction pathway for hydantoin synthesis.

Validated Experimental Protocol

Objective: Synthesis of 5-phenylhydantoin (General Procedure). Safety: KCN is highly toxic. Work in a well-ventilated fume hood. Destroy excess cyanide with bleach (sodium hypochlorite) before disposal.

  • Reagent Preparation: In a round-bottom flask, dissolve 10 mmol of benzaldehyde (or corresponding ketone) in 20 mL of 50% aqueous ethanol (EtOH).

  • Addition: Add 20 mmol of Potassium Cyanide (KCN) and 40 mmol of Ammonium Carbonate

    
    .
    
    • Note: The excess ammonium carbonate ensures a steady supply of ammonia and carbon dioxide.

  • Reflux: Heat the mixture to 60–70°C for 4–12 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

    • Checkpoint: The solution typically turns clear then precipitates the product upon cooling.

  • Isolation: Cool the reaction mixture to

    
    . Acidify carefully with concentrated HCl to pH ~2. This protonates the hydantoin, decreasing its solubility in water.
    
  • Purification: Filter the precipitate. Recrystallize from ethanol/water to yield pure white crystals.

    • Validation: Confirm structure via melting point (typically high, >200°C) and FTIR (characteristic carbonyl bands at ~1720 and ~1770

      
      ).
      

Part 3: Neurological Applications (Anticonvulsant)

Phenytoin (5,5-diphenylhydantoin) revolutionized epilepsy treatment. The mechanism involves the frequency-dependent blockade of voltage-gated sodium channels (VGSC), stabilizing the neuronal membrane and preventing seizure spread.

Structure-Activity Relationship (SAR)
  • C-5 Substitution: A phenyl ring is essential for activity against tonic-clonic seizures (Maximal Electroshock test).[5] Alkyl groups at C-5 (e.g., 5-ethyl-5-phenyl in Nirvanol) introduce sedative properties, often considered an adverse effect in modern antiepileptics.

  • N-3 Substitution: Must be unsubstituted (

    
    ) or metabolically labile (prodrugs like Fosphenytoin). Bulkier groups here abolish hydrogen bonding required for receptor interaction.
    
Protocol: Maximal Electroshock Seizure (MES) Test

This assay identifies compounds that prevent seizure spread, mimicking generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (20–25 g).

  • Drug Administration: Administer test compound (suspended in 0.5% CMC) intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).

  • Stimulus: 30 minutes post-injection, apply an electrical stimulus via corneal electrodes (60 Hz, 50 mA, 0.2 s).

  • Endpoint: Observe for the presence of Hind Limb Tonic Extension (HLTE) .

    • Protection: Absence of HLTE indicates anticonvulsant activity.[6][7]

    • Validation: Phenytoin (25 mg/kg) must be used as a positive control to validate the shock intensity.

Part 4: Metabolic Applications (Aldose Reductase Inhibitors)

Diabetic complications (neuropathy, retinopathy) are linked to the accumulation of sorbitol via the Polyol Pathway .[8] Hydantoins, particularly spiro-hydantoins like Sorbinil , act as potent Aldose Reductase Inhibitors (ARIs).

The Polyol Pathway & Inhibition Mechanism

Under hyperglycemic conditions, Aldose Reductase (AR) converts glucose to sorbitol, depleting NADPH and causing osmotic stress.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Hydantoin Hydantoin Inhibitor (e.g., Sorbinil) Hydantoin->Glucose Inhibits AR

Figure 2: The Polyol Pathway and the intervention point of hydantoin-based Aldose Reductase Inhibitors.

SAR for AR Inhibition
  • Acidic Head Group: The hydantoin ring serves as a bioisostere for carboxylic acid, binding to the catalytic anion-binding pocket (Tyr48, His110, Trp111) of the enzyme.

  • Hydrophobic Tail: A spiro-fused aromatic ring (e.g., chroman ring in Sorbinil) occupies the hydrophobic specificity pocket, providing selectivity and potency.

Part 5: Emerging Frontiers – Oncology & Antimicrobial

Anticancer Activity

Recent studies highlight 5-benzylidene hydantoins as Sirtuin inhibitors and cytotoxic agents.

  • Mechanism: Downregulation of MMP-9 (metastasis) and COX-2 (inflammation).

  • Assay (MTT Protocol):

    • Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates (

      
       cells/well).
      
    • Incubate with test compounds (0.1–100

      
      ) for 48h.
      
    • Add MTT reagent; mitochondrial reductases in viable cells convert MTT to purple formazan.

    • Dissolve formazan in DMSO and read absorbance at 570 nm.

    • Calculate

      
       relative to Cisplatin control.
      
Antimicrobial Activity

Hydantoin dimers and Schiff bases show efficacy against ESKAPE pathogens (e.g., MRSA).

  • Mechanism: Membrane permeabilization (similar to cationic peptides) and inhibition of bacterial cell wall synthesis.

  • Key Advantage: Unlike traditional antibiotics, hydantoin-based membrane disruptors show slower resistance development.

Summary of Biological Activities

ActivityTarget / MechanismKey Structural FeatureRepresentative Compound
Anticonvulsant VG Sodium Channels5,5-Diaryl/alkyl substitutionPhenytoin, Fosphenytoin
Antidiabetic Aldose ReductaseSpiro-fused hydrophobic ringSorbinil, Fidarestat
Antimicrobial Cell Wall / MembraneN-3 substitution, DimersNitrofurantoin
Anticancer Sirtuins, MMP-95-Benzylidene, Chromene hybrids5-Benzylidenehydantoin

References

  • Bucherer-Bergs Multicomponent Synthesis of Hydantoins. Molecules, 2021.[3]

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 2004.

  • Aldose Reductase Inhibitors: Structure-Activity Relationships. Journal of Medicinal Chemistry, 2016.

  • Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropyl-5-Phenylhydantoin Derivatives. Anticancer Agents in Medicinal Chemistry, 2019.[9]

  • Hydantoin derivative dimers as broad-spectrum antimicrobial agents. Biomedicine & Pharmacotherapy, 2024.

Sources

Medicinal Chemistry of Amino-Substituted Hydantoins: Synthetic Scaffolds and Therapeutic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of Amino-Substituted Hydantoins Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Classification

The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged scaffold in medicinal chemistry, renowned for its rigid heterocyclic core that mimics peptide bonds while resisting proteolytic degradation. While 5,5-disubstituted hydantoins (e.g., Phenytoin) are well-documented, amino-substituted hydantoins represent a distinct and highly versatile subclass.

For the purpose of this technical guide, "amino-substituted" is defined by two distinct structural pharmacophores:

  • N-Amino Hydantoins (1- or 3-aminohydantoins): The amino group serves as a hydrazine-like handle, often derivatized into Schiff bases (e.g., Nitrofurantoin, Dantrolene).

  • C5-Aminoalkyl Hydantoins: Derivatives where the C5 position bears an amino-functionalized side chain, often acting as constrained peptidomimetics or cationic amphiphiles (e.g., membrane-active antibiotics).

Pharmacophore Analysis & Mechanisms of Action

The N-Amino "Linker" Strategy (Nitrofurantoin Class)

In this class, the hydantoin ring acts as an electron-withdrawing spacer. The 1-amino group is typically condensed with an aldehyde to form an azomethine (


) linkage.
  • Mechanism (Nitrofurantoin): The drug acts as a prodrug. Bacterial nitrofuran reductases (Type I and II) reduce the nitro group, generating reactive electrophilic intermediates that damage bacterial DNA and ribosomal proteins. The 1-aminohydantoin moiety stabilizes the molecular geometry, ensuring fit within the reductase active site.

  • Metabolic Marker: The release of free 1-aminohydantoin (AHD) in tissue is the definitive biomarker for nitrofurantoin exposure, as AHD covalently binds to tissue proteins.

The C5-Aminoalkyl "Peptidomimetic" Strategy

By substituting the C5 position with basic amino acid side chains (e.g., lysine or ornithine analogs), researchers create cationic amphiphiles .

  • Mechanism (Membrane Disruption): These compounds mimic antimicrobial peptides (AMPs). The cationic amine interacts with the negatively charged bacterial cell envelope (LPS in Gram-negatives, Teichoic acids in Gram-positives), while the lipophilic hydantoin core inserts into the lipid bilayer, causing depolarization and cell death.

Synthetic Strategies and Protocols

Synthesis of 1-Aminohydantoins

The synthesis of the 1-amino core requires the construction of the N-N bond before or during ring closure.

Pathway:

  • Hydrazine Precursor: Reaction of alkyl hydrazines with cyanates.

  • Cyclization: Acid-catalyzed cyclization of semicarbazido-acetic acid esters.

Visualization: 1-Aminohydantoin Synthesis & Derivatization

The following diagram illustrates the synthetic logic for generating the 1-aminohydantoin core and its conversion to active Schiff base drugs.

G Hydrazine Hydrazine Hydrate (NH2-NH2) Semicarbazide Semicarbazido-acetic acid Hydrazine->Semicarbazide + KCNO / HCl Chloroacetic Chloroacetic Acid Chloroacetic->Semicarbazide Alternative Route Cyclization Acid Cyclization (HCl, Heat) Semicarbazide->Cyclization AHD 1-Aminohydantoin (AHD Core) Cyclization->AHD - H2O Nitrofurantoin Nitrofurantoin (Active Drug) AHD->Nitrofurantoin + Aldehyde (Schiff Base Formation) Aldehyde 5-Nitro-2-furaldehyde Aldehyde->Nitrofurantoin

Figure 1: Synthetic pathway for 1-aminohydantoin and its derivatization into Nitrofurantoin.[1][2] The N1-amino group serves as the nucleophile for the final condensation step.

Detailed Experimental Protocol: C5-Amino Hydantoin Synthesis

Objective: Synthesis of 5-(4-aminobutyl)hydantoin (Lysine-derived hydantoin) via the Bucherer-Bergs Reaction . This method is preferred for its robustness in generating 5,5-disubstituted or hindered 5-monosubstituted systems.

Reagents:

  • Starting Ketone/Aldehyde: 5-(tert-butoxycarbonylamino)pentanal (Boc-protected amino aldehyde).

  • Potassium Cyanide (KCN) or Trimethylsilyl cyanide (TMSCN).

  • Ammonium Carbonate

    
    .
    
  • Solvent: Ethanol/Water (1:1 v/v).

Protocol Steps:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the Boc-amino aldehyde in 30 mL of 50% aqueous ethanol.

  • Addition: Add

    
     (40 mmol, 4 equiv.) and KCN (20 mmol, 2 equiv.). Caution: KCN is highly toxic. Perform in a well-ventilated fume hood with cyanide sensors active.
    
  • Cyclization: Heat the mixture to 60°C for 18 hours. The solution will initially turn clear and then may precipitate the hydantoin product.

  • Isolation: Cool the reaction mixture to 0°C. Acidify carefully with 6M HCl to pH 2 (in a hood) to decompose excess cyanide and precipitate the hydantoin.

  • Deprotection: Dissolve the crude Boc-protected hydantoin in 4M HCl/Dioxane and stir at room temperature for 2 hours to remove the Boc group.

  • Purification: Evaporate solvent in vacuo. Recrystallize the resulting hydrochloride salt from Ethanol/Ether.

Self-Validation Check:

  • IR Spectroscopy: Look for dual carbonyl stretches typical of hydantoins (~1720 and 1770 cm⁻¹).

  • NMR: The C5 proton should appear as a triplet/multiplet around 4.0-4.5 ppm. The disappearance of the Boc-singlet (1.4 ppm) confirms deprotection.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR of amino-hydantoins across different therapeutic indications.

Structural ClassSubstitution PatternKey Substituent (R)Therapeutic TargetPotency/Activity
1-Aminohydantoin N1-N=CH-R5-Nitro-2-furylBacterial DNA (Reductase activation)MIC: 4–32 µg/mL (E. coli)
1-Aminohydantoin N1-N=CH-Rp-NitrophenylSkeletal Muscle (Ryanodine Receptor)IC50: ~10 µM (Dantrolene)
C5-Aminohydantoin C5-Alkyl-NH2-(CH2)4-NH2 (Lysine sidechain)Bacterial Membranes (MRSA)MIC: 2–4 µg/mL
C5-Aminohydantoin C5-Alkyl-NH2-(CH2)3-NH-C(=NH)NH2 (Arginine)Bacterial MembranesMIC: >64 µg/mL (Lower potency)
3-Aminohydantoin N3-SubstitutedN3-PhenylTNF-alpha InhibitionIC50: 15–50 µM

Mechanistic Visualization: Membrane Disruption

The C5-amino hydantoins function differently from the N-amino class. The diagram below details the "carpet mechanism" of membrane disruption utilized by these cationic amphiphiles.

MembraneAction Compound C5-Aminoalkyl Hydantoin (Cationic + Lipophilic) Attraction Electrostatic Attraction (Pos. Amine <-> Neg. Bacterial Surface) Compound->Attraction Initial Approach Insertion Membrane Insertion (Hydantoin Core into Lipid Bilayer) Attraction->Insertion Hydrophobic Drive Disruption Depolarization & Pore Formation (Cell Death) Insertion->Disruption Critical Concentration

Figure 2: Mechanism of action for C5-aminoalkyl hydantoins acting as membrane-active antibiotics against MRSA.

References

  • Synthesis of Hydantoins (Bucherer-Bergs/Urech)

    • Tanwar, D. K., et al. (2017).[3][4][5] "A Simple and Efficient One-Pot Synthesis of Hydantoins." Synlett.

  • 1-Aminohydantoin Pharmacology (Nitrofurantoin)

    • McOsker, C. C., & Fitzpatrick, P. M. (1994). "Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens." Journal of Antimicrobial Chemotherapy.
  • Membrane-Active Hydantoins

    • Kim, Y., et al. (2017).[5] "Membrane-Active Hydantoin Derivatives as Antibiotic Agents." ACS Infectious Diseases.

  • 3-Aminohydantoin Synthesis

    • Bouchnak, H., et al. (2015).
  • Metabolic Markers (AHD)

    • Vass, M., et al. (2008). "Nitrofurantoin metabolism: The role of the 1-aminohydantoin metabolite." Toxicology.

Sources

Methodological & Application

Application and Protocol for the Synthesis of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione via Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydantoin Scaffold and the Utility of the Bucherer-Bergs Reaction

The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumor properties.[3][4] The versatility of the hydantoin ring, with multiple sites for substitution, allows for the fine-tuning of its biological activity, making it a highly attractive target in drug discovery programs.[2][5]

The Bucherer-Bergs reaction stands as a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[6][7][8] This multicomponent reaction, which combines a carbonyl compound, a cyanide source (like potassium or sodium cyanide), and ammonium carbonate, offers a straightforward and efficient route to these valuable heterocyclic compounds.[9][10][11] The reaction's operational simplicity and the ready availability of starting materials make it a widely adopted method in both academic and industrial laboratories.[6][7]

This document provides a detailed protocol for the synthesis of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione, a hydantoin derivative with potential applications in the development of novel therapeutics. The presence of the aminophenyl moiety offers a handle for further functionalization, enabling the creation of diverse chemical libraries for biological screening.

Reaction Scheme

Bucherer-Bergs Reaction cluster_0 Reactants cluster_1 Product 4-Aminophenylacetaldehyde 4-Aminophenylacetaldehyde Reaction + 4-Aminophenylacetaldehyde->Reaction KCN KCN KCN->Reaction (NH4)2CO3 (NH4)2CO3 (NH4)2CO3->Reaction Hydantoin 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione Reaction->Hydantoin EtOH/H2O, 60-70°C Bucherer_Bergs_Mechanism A Aldehyde + NH3 B Imine A->B -H2O C α-Aminonitrile B->C +CN- D Cyano-carbamic acid C->D +CO2 E 5-Imino-oxazolidin-2-one D->E Intramolecular cyclization F Hydantoin E->F Rearrangement

Sources

The Versatility of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione: A Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydantoin Moiety as a Privileged Scaffold in Medicinal Chemistry

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, represents a cornerstone in the field of medicinal chemistry. Its prevalence in a multitude of clinically approved drugs underscores its status as a "privileged scaffold"[1][2]. This five-membered heterocyclic core, featuring two carbonyl groups and two nitrogen atoms, provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent stability and synthetic accessibility of the hydantoin ring have made it a favored starting point for the development of novel therapeutic agents across a wide spectrum of diseases, including epilepsy, cancer, and infectious diseases[3][4][5].

This technical guide focuses on a particularly valuable derivative: 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione. The strategic placement of a primary aromatic amine on the phenylmethyl substituent at the C-5 position unlocks a vast potential for chemical diversification. This primary amine serves as a versatile chemical handle for the introduction of a wide array of functional groups through well-established synthetic methodologies. This guide will provide detailed protocols for the synthesis of this core scaffold and its subsequent derivatization via amide bond formation, sulfonamide synthesis, and reductive amination, thereby enabling the rapid generation of compound libraries for screening and lead optimization.

Synthesis of the Core Scaffold: 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

A practical and reliable method for the synthesis of the title scaffold involves a two-step sequence starting from 4-nitrobenzaldehyde. This approach circumvents the use of the potentially unstable 4-aminophenylacetaldehyde. The first step is the formation of the hydantoin ring via the Bucherer-Bergs reaction, followed by the reduction of the nitro group to the desired primary amine.

Workflow for Core Scaffold Synthesis

Core Scaffold Synthesis A 4-Nitrobenzaldehyde B 5-((4-Nitrophenyl)methyl)imidazolidine-2,4-dione A->B Bucherer-Bergs Reaction (KCN, (NH4)2CO3, EtOH/H2O) C 5-((4-Aminophenyl)methyl)imidazolidine-2,4-dione B->C Nitro Group Reduction (e.g., SnCl2·2H2O, EtOH)

Caption: Synthetic route to the core scaffold.

Part 1: Synthesis of 5-((4-Nitrophenyl)methyl)imidazolidine-2,4-dione

The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of hydantoins from aldehydes or ketones[1][6][7]. In this protocol, 4-nitrobenzaldehyde is reacted with potassium cyanide and ammonium carbonate to yield the corresponding hydantoin.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzaldehyde (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.

    • Causality: The use of a hydroalcoholic solvent system is crucial for dissolving both the organic aldehyde and the inorganic salts. The excess of cyanide and ammonium carbonate drives the reaction towards the formation of the hydantoin.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute solution of hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 6-7. This will cause the product to precipitate out of the solution.

    • Self-Validation: The precipitation of a solid upon acidification is a strong indicator of successful hydantoin formation, as the product is typically insoluble in acidic aqueous media.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-((4-nitrophenyl)methyl)imidazolidine-2,4-dione as a solid.

Part 2: Synthesis of 5-((4-Aminophenyl)methyl]imidazolidine-2,4-dione

The reduction of the nitro group to a primary amine is a common and well-established transformation in organic synthesis. Several reducing agents can be employed, with tin(II) chloride being a reliable and effective option for this particular substrate[8].

Protocol:

  • Reaction Setup: To a solution of 5-((4-nitrophenyl)methyl)imidazolidine-2,4-dione (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) portion-wise.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. This will precipitate tin salts.

  • Purification: Filter the mixture through a pad of celite to remove the inorganic salts. Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione.

Derivatization of the Core Scaffold: Building a Chemical Library

The primary aromatic amine of the core scaffold is a versatile functional group that can be readily derivatized to generate a diverse library of compounds. The following sections provide detailed protocols for three common and powerful derivatization reactions.

A. Amide Coupling: Introducing Carboxylic Acid Moieties

Amide bond formation is one of the most fundamental reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities[9][10][11][12][13][14][15]. Standard coupling reagents can be employed to efficiently couple various carboxylic acids to the primary amine of the scaffold.

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents), a coupling reagent such as HATU (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Expertise & Experience: Pre-activation of the carboxylic acid to a more reactive species (e.g., an active ester with HATU) is crucial for efficient coupling with the aniline, which is a relatively weak nucleophile.

  • Coupling Reaction: Add a solution of 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide derivative.

B. Sulfonamide Synthesis: Incorporating Sulfonyl Groups

Sulfonamides are another important class of functional groups in medicinal chemistry, often serving as bioisosteres for amides and exhibiting a wide range of biological activities[1][3][6][7][16][17][18][19][20][21][22]. They can be readily synthesized by reacting the primary amine with a sulfonyl chloride.

Protocol:

  • Reaction Setup: Dissolve 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione (1 equivalent) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Reaction Conditions: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

    • Trustworthiness: The slow, dropwise addition of the reactive sulfonyl chloride at a low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Work-up and Purification: Quench the reaction by adding water. If using dichloromethane, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine. If using pyridine, remove the pyridine under reduced pressure and then perform an aqueous work-up. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

C. Reductive Amination: Introducing Alkyl or Arylalkyl Groups

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or arylalkyl substituents to the primary amine[4][5][17][18][23][24][25][26][27][28][29][30][31][32]. This one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

    • Causality: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is selective for the reduction of the iminium ion over the starting carbonyl compound and is stable under mildly acidic conditions.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the careful addition of a saturated sodium bicarbonate solution. Extract the product with an organic solvent like dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Biological Applications and Structure-Activity Relationships

Derivatives of the hydantoin scaffold have been extensively explored for their therapeutic potential, with many compounds demonstrating potent activity against a variety of biological targets. The 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione scaffold, in particular, has served as a foundation for the development of inhibitors of several key enzymes and ion channels implicated in disease.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology[1]. Several hydantoin-based compounds have been identified as potent kinase inhibitors.

  • Receptor Tyrosine Kinases (RTKs): Derivatives of 5-benzylidene hydantoin have shown inhibitory activity against RTKs such as EGFR, HER2, VEGFR-2, and PDGFR[6][7]. The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these inhibitors. For example, the presence of methoxy groups on the aryl ring has been shown to enhance inhibitory effects against VEGFR-2[6].

  • PI3K/Akt/mTOR Pathway: The PI3K pathway is frequently dysregulated in cancer. Hydantoin derivatives have been investigated as inhibitors of PI3Kα[3].

  • Glycogen Synthase Kinase-3β (GSK-3β): Phenylmethylene hydantoins have been identified as inhibitors of GSK-3β, a key enzyme in several signaling pathways[23].

Kinase_Inhibition Scaffold 5-[(4-Aminophenyl)methyl] imidazolidine-2,4-dione Derivatives EGFR EGFR Scaffold->EGFR inhibit HER2 HER2 Scaffold->HER2 inhibit VEGFR2 VEGFR-2 Scaffold->VEGFR2 inhibit PDGFR PDGFR Scaffold->PDGFR inhibit PI3K PI3Kα Scaffold->PI3K inhibit GSK3b GSK-3β Scaffold->GSK3b inhibit Cancer Cancer Proliferation & Angiogenesis EGFR->Cancer promote HER2->Cancer promote VEGFR2->Cancer promote PDGFR->Cancer promote PI3K->Cancer promote GSK3b->Cancer promote

Caption: Inhibition of key kinases by hydantoin derivatives.

Ion Channel Modulation
  • Voltage-Gated Sodium Channels: Phenytoin, a classic hydantoin-based anticonvulsant, exerts its therapeutic effect by modulating voltage-gated sodium channels[9][33]. Structure-activity relationship (SAR) studies have shown that the nature of the substituents at the C-5 position of the hydantoin ring is critical for sodium channel binding affinity[33].

Anticancer Activity

The anticancer properties of hydantoin derivatives have been extensively documented, with compounds showing activity against a variety of cancer cell lines[10][16][24].

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
3-Cyclohexyl-5-phenyl hydantoinHeLa (Cervical Carcinoma)5.4[16]
3-Cyclohexyl-5-phenyl hydantoinMCF-7 (Breast Carcinoma)2[16]
3-Benzhydryl-5-phenyl hydantoinHeLa, MCF-7, MiaPaCa-2, H460, SW62020-23[16]
5-Benzylidene hydantoin derivativeA549 (Lung Cancer)55.1% inhibition at 100 µM[3]
5-Benzylidene hydantoin derivativeMCF-7 (Breast Cancer)64-74% inhibition at 100 µM[3]

Conclusion

The 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione scaffold is a highly versatile and synthetically accessible platform for the generation of diverse chemical libraries. The presence of a reactive primary aromatic amine allows for the straightforward introduction of a wide range of functional groups, enabling the exploration of vast chemical space. The proven track record of the hydantoin core in successful drug discovery, combined with the potential for targeting key biological pathways such as kinase signaling and ion channel function, makes this scaffold an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols provided in this guide offer a robust starting point for the synthesis and derivatization of this promising molecular framework, facilitating the discovery of novel therapeutic agents.

References

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  • Naufal, M., et al. (2024). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistryOpen, 13(2), e202300228. [Link]

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  • Kraljević, S., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 837-852. [Link]

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  • Obradović, A., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anticancer Agents in Medicinal Chemistry, 19(12), 1491-1502. [Link]

  • Szymańska, E., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(16), 4945. [Link]

  • de Sousa Luis, J. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link]

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  • ResearchGate. (2018, January 10). Reaction of 4-nitrobenzaldehyde with secondary amines a. [Link]

  • ResearchGate. (2022, February 16). How to reduce 4-nitrobenzaldehyde to 4-aminobenzaldehyde?. [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

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  • Singh, J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(39), 5290-5293. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubilization of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione. The content is structured as a series of frequently asked questions (FAQs) and practical troubleshooting protocols to provide both foundational understanding and actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione that influence its aqueous solubility?

A: The solubility of this compound is governed by a balance of hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.

  • Hydrophobic Moieties: The molecule contains a phenyl ring and a methylene-bridged imidazolidine-2,4-dione (also known as a hydantoin) core. These nonpolar structures contribute to low intrinsic solubility in water.

  • Hydrophilic & Ionizable Groups: The compound possesses two key functional groups that can be leveraged to increase solubility:

    • Aromatic Primary Amine (-NH₂): This group is basic and can be protonated under acidic conditions (low pH) to form a positively charged ammonium salt (-NH₃⁺). The formation of this salt dramatically increases water solubility.[1][2]

    • Imidazolidine-2,4-dione Ring: The N-H protons on this ring are weakly acidic (similar to amides). Under strongly alkaline conditions (high pH), one of these protons can be removed to form a negatively charged anion, which can also enhance solubility.

The interplay between these groups means the compound's solubility is highly dependent on the pH of the aqueous medium.

Q2: I'm observing very low solubility in neutral water (pH ~7). Is this expected?

A: Yes, this is entirely expected. The compound is amphoteric, meaning it has both acidic and basic functional groups. At or near its isoelectric point (pI)—the pH at which the net charge is zero—the molecule will be in its least soluble, neutral form. For weakly basic drugs, solubility typically increases significantly as the pH is lowered below the pKa of the basic group.[3][4] Therefore, minimum solubility is expected in the neutral to slightly basic pH range.

Q3: What are the primary strategies I can employ to solubilize this compound for my experiments?

A: A tiered approach is recommended, starting with the simplest and most common methods before moving to more complex formulation strategies. The primary techniques include:

  • pH Adjustment: This is the most effective and straightforward method for ionizable compounds like this one.[3][5]

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase solubility by reducing the polarity of the aqueous medium.[6][7][8]

  • Salt Formation: While pH adjustment in solution creates a salt in situ, you can also isolate a stable, solid salt form (e.g., a hydrochloride salt) for improved handling and dissolution.[9][10][11]

  • Advanced Formulation Techniques: If the above methods are insufficient, techniques like using cyclodextrins for complexation or creating solid dispersions can be explored.[12][13]

Troubleshooting Guide & Experimental Protocols

This section provides actionable steps to address specific solubility challenges.

Q1: My compound is practically insoluble in my aqueous buffer. What is the most direct method to achieve dissolution?

A: Utilize pH adjustment. The primary amine on the phenyl ring is the most accessible handle for solubilization. By lowering the pH, you will protonate this group, forming a highly soluble cationic salt.

  • Preparation: Weigh the desired amount of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione and place it in a suitable vessel. Add the majority of your target volume of purified water or a non-reactive buffer (e.g., phosphate or citrate buffers can sometimes cause salt precipitation).

  • Initial Dispersion: Stir or vortex the mixture to create a uniform suspension. The compound will likely not dissolve at this stage.

  • Acidification: Begin adding a dilute acidic solution (e.g., 0.1 M or 1 M HCl) dropwise to the suspension while stirring continuously.

  • Monitoring: Observe the suspension closely. As the pH drops, the solid particles will begin to dissolve. Use a calibrated pH meter to monitor the pH throughout the process.

  • Endpoint: Continue adding acid until all the solid has dissolved, resulting in a clear solution. Record the final pH.

  • Volume Adjustment: Add the remaining water or buffer to reach your final target concentration and volume.

  • Stability Check: Allow the solution to stand for a period (e.g., 1-2 hours) to ensure the compound does not precipitate out of solution.

Causality Explained: The addition of acid provides protons (H⁺) that are accepted by the lone pair of electrons on the basic nitrogen atom of the aminophenyl group. This conversion from a neutral, less polar molecule to a charged, highly polar ion allows for favorable interactions with water molecules, leading to dissolution.[1][2]

Diagram 1: Influence of pH on Ionization State

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Neutral pH (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Cationic Form (High Solubility) -NH3+ neutral_ph Neutral/Zwitterionic Form (Low Solubility) -NH2 low_ph->neutral_ph Add Base (OH⁻) neutral_ph->low_ph Add Acid (H+) high_ph Anionic Form (Higher Solubility) -N⁻- (on hydantoin) neutral_ph->high_ph Add Strong Base (OH⁻) high_ph->neutral_ph Add Acid (H+)

Caption: Effect of pH on the ionization and resulting solubility of the compound.

Q2: I successfully dissolved the compound at a low pH, but my experimental system is sensitive to pH. How can I increase solubility closer to neutral pH?

A: Use a co-solvent system. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for a hydrophobic solute to dissolve.[7][8][14] This can be a powerful technique, often used in combination with moderate pH adjustment.

  • Select Co-solvents: Choose pharmaceutically acceptable, water-miscible co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerin

  • Prepare Stock Solutions: Create a series of aqueous solutions containing different percentages (v/v) of a single co-solvent. For initial screening, you might test 5%, 10%, 20%, and 50% co-solvent in water.

  • Determine Solubility: Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A small stir bar or a platform shaker is ideal.

  • Separate and Quantify: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the measured solubility against the percentage of co-solvent to identify the most effective agent and the required concentration.

Data Summary Table: Example Co-Solvent Screening Results

Co-solvent (% v/v)Ethanol (mg/mL)Propylene Glycol (mg/mL)PEG 400 (mg/mL)
0% (Water) < 0.1< 0.1< 0.1
10% 0.50.81.2
20% 1.82.53.5
50% 8.511.215.0

Causality Explained: Co-solvents disrupt the hydrogen bonding network of water. This creates a less polar "microenvironment" that can more readily accommodate the nonpolar regions of the solute, effectively increasing its solubility. The increase in solubility is often exponential with the increasing fraction of the co-solvent.[8]

Q3: The required concentration of co-solvent is too high for my application, and pH adjustment is not an option. What is my next step?

A: A logical troubleshooting workflow should be followed. If simple methods are insufficient, more advanced formulation strategies must be considered.

Diagram 2: Troubleshooting Workflow for Solubilization

G decision decision process process start Start: Compound Insoluble process1 Attempt pH Adjustment (Protocol 1) start->process1 Step 1 end_succ Success: Compound Solubilized end_fail Consult Formulation Specialist decision1 Is solubility sufficient? process1->decision1 decision1->end_succ Yes process2 Attempt Co-Solvent Addition (Protocol 2) decision1->process2 No, or pH is not viable decision2 Is solubility sufficient? process2->decision2 decision2->end_succ Yes process3 Advanced Methods: - Cyclodextrin Complexation - Solid Dispersions - Micronization decision2->process3 No, or co-solvent level is too high process3->end_fail

Caption: A stepwise decision guide for solubilizing the target compound.

Advanced Methods Overview:

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic parts of your molecule in their central cavity, presenting a hydrophilic exterior to the water. This is a common and effective technique for increasing the solubility of poorly soluble drugs.[6][12]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[5][13] When introduced to water, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and apparent solubility.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the solid particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[10]

These advanced methods typically require specialized equipment and formulation expertise. If you reach this stage, consulting with a formulation specialist is highly recommended.

References

  • J. Liu, et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Sikarwar, M.S., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Briel, T. & Lüdeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available at: [Link]

  • CD Formulation. Solubilization Technologies for Poorly Soluble Drugs. Available at: [Link]

  • Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • Kumar, L., et al. (2018). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available at: [Link]

  • Drug Development and Delivery. WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. Available at: [Link]

  • Pharmaceutical Online. How To Improve API Solubility By Salt And Cocrystal Formation. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • University of Reading. Solubility and pH of amines. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Le, H., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Available at: [Link]

  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. International Journal of Pharmaceutics. Available at: [Link]

  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • O'Donovan, D., et al. (2022). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch-based model. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12901637, 5-(4-Methylphenyl)imidazolidine-2,4-dione. Available at: [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Amines. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Bucherer-Bergs Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bucherer-Bergs reaction is the industry standard for converting ketones and aldehydes into hydantoins (imidazolidine-2,4-diones). While robust for simple aliphatic aldehydes, yields often plummet when applied to sterically hindered ketones, electron-deficient systems, or highly lipophilic substrates.

This guide moves beyond basic textbook procedures to address the mechanistic bottlenecks causing low yields. We focus on the causality between substrate structure and reaction failure, providing self-validating protocols to rescue your synthesis.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the likely failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckSolubility Is the reaction mixture homogeneous initially? CheckSM->CheckSolubility No (SM remains) CheckWorkup Did product precipitate upon acidification? CheckSM->CheckWorkup Yes (SM gone) CheckSterics Is the ketone sterically hindered (e.g., t-butyl, adamantanone)? CheckSolubility->CheckSterics Yes SolventSwitch ISSUE: Phase Transfer Limit ACTION: Add co-solvent (Dioxane/THF) or use Ultrasonication CheckSolubility->SolventSwitch No (Precipitate formed early) IncreaseTemp ISSUE: Kinetic Barrier ACTION: Switch to Sealed Tube/Glycol (See Protocol B) CheckSterics->IncreaseTemp Yes Polymerization ISSUE: Side Reactions ACTION: Reduce Cyanide excess, Check for polymerization (tar) CheckSterics->Polymerization No (Electronic issue?) Extraction ISSUE: Product Soluble in Water ACTION: Do not filter. Extract aqueous layer with EtOAc. CheckWorkup->Extraction No CheckWorkup->Polymerization Yes (But low mass)

Figure 1: Diagnostic decision tree for isolating the cause of low yields in Bucherer-Bergs synthesis.

Critical Failure Points & Solutions

Category 1: Steric Hindrance (The #1 Cause of Failure)

The Problem: The formation of the intermediate aminonitrile is reversible. Bulky substituents (e.g., tert-butyl cyclohexanone) destabilize the spiro-aminonitrile intermediate, shifting the equilibrium back toward the starting ketone and cyanide. Standard reflux in 50% EtOH (80°C) provides insufficient energy to overcome the activation barrier for the subsequent rearrangement.

The Fix:

  • Thermodynamic Push: You must increase the reaction temperature to >100°C. Since aqueous ethanol boils at ~80°C, you must change the solvent or the vessel.

  • Solvent Switch: Replace Ethanol/Water with Ethylene Glycol/Water or Propylene Glycol/Water . These solvents allow open-vessel heating up to 120-130°C.

  • Pressure: Use a sealed pressure tube (bomb) to retain volatile ammonia and CO2, driving the equilibrium forward.

Category 2: Solubility & Phase Transfer

The Problem: Highly lipophilic ketones often do not dissolve in the standard aqueous carbonate/cyanide solution. If the ketone floats as an oil on top of the aqueous phase, the reaction rate is limited by the interface surface area.

The Fix:

  • Co-solvents: Add 10-20% Dioxane or THF to the ethanol/water mixture to homogenize the solution.

  • Ultrasonication: Sonication creates micro-emulsions, drastically increasing the interfacial surface area and accelerating the formation of the cyanohydrin intermediate [1].

Category 3: The "Ammonium" Source

The Problem: Researchers often swap Ammonium Carbonate (NH4)2CO3 for Ammonium Bicarbonate NH4HCO3 or Carbamate without adjusting stoichiometry.

  • Stoichiometry: The reaction consumes ammonia and CO2. Ammonium carbonate is actually a mixture of ammonium carbamate and ammonium bicarbonate.

  • Buffer Effect: The reaction requires a pH of ~8-9.[1] If the pH drops too low (acidic), the cyanide is protonated to HCN (gas) and lost. If too high (>11), the cyanohydrin decomposes.

The Fix:

  • Use fresh Ammonium Carbonate .

  • Standard Ratio: 1.0 equiv Ketone : 2.0 equiv KCN : 4.0 equiv (NH4)2CO3 .

  • Note: Excess carbonate is required to buffer the solution and provide ample CO2 for the carbamic acid intermediate.

Mechanistic Insight

Understanding the mechanism reveals why specific conditions fail.

Mechanism cluster_fail Failure Zone: Steric Hindrance Ketone Ketone (R2C=O) Cyanohydrin Cyanohydrin (Intermediate) Ketone->Cyanohydrin + KCN Aminonitrile Aminonitrile (Unstable) Cyanohydrin->Aminonitrile + NH3 (Reversible) CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO2 Hydantoin Hydantoin (Product) CarbamicAcid->Hydantoin Cyclization & Rearrangement

Figure 2: The Bucherer-Bergs reaction pathway. The conversion of Cyanohydrin to Aminonitrile is reversible and sensitive to steric bulk.

Optimized Protocols

Protocol A: Standard Conditions (For Simple Aldehydes/Ketones)

Best for: Acetone, Cyclohexanone, Benzaldehyde.

  • Dissolution: In a round-bottom flask, dissolve 10 mmol Ketone in 20 mL Ethanol .

  • Reagent Prep: In a separate beaker, dissolve 20 mmol KCN and 40 mmol (NH4)2CO3 in 20 mL Water .

  • Combination: Add the aqueous solution to the ethanolic ketone. The mixture may become cloudy.

  • Reaction: Reflux at 60-70°C for 4-12 hours. The solution should eventually become clear or turn slightly yellow.

  • Workup:

    • Concentrate the mixture to ~50% volume (remove ethanol).

    • Cool to 0°C.

    • Slowly acidify with 6M HCl to pH 2. Caution: Perform in a fume hood; HCN gas may evolve.

    • The hydantoin should precipitate as a white solid. Filter and wash with cold water.

Protocol B: The "High-Stress" Protocol (For Hindered/Difficult Substrates)

Best for: Adamantanone, t-Butyl-cyclohexanone, Polycyclic ketones. Reference Basis: [2]

  • Solvent System: Use Ethylene Glycol : Water (1:1) or pure Propylene Glycol .

  • Vessel: Stainless steel pressure reactor or heavy-walled glass pressure tube (Ace/Q-Tube).

  • Conditions: Heat to 110-120°C for 24-48 hours.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (3x reaction volume).

    • Acidify carefully with Conc. HCl to pH 2.

    • Critical Step: If no precipitate forms, the product is likely trapped in the glycol/water phase. Extract 3x with Ethyl Acetate. Wash organics with brine to remove glycol, dry over Na2SO4, and evaporate.

FAQ: Troubleshooting Specific Scenarios

Q: I see a white precipitate during the reaction, but it's not my product. A: This is likely Ammonium Bicarbonate precipitating out if the ethanol concentration is too high. Add more water until it dissolves. If the solid persists and is insoluble in water, it might be a polymer (polymethine side products) caused by excess cyanide degrading.

Q: My product is an oil after acidification. A: This is common with alkyl-substituted hydantoins. Do not discard the oil. Extract it into Ethyl Acetate, dry, and evaporate. Triturate the resulting residue with Hexanes or Diethyl Ether to induce crystallization.

Q: Can I use NaCN instead of KCN? A: Yes, they are interchangeable. However, KCN is slightly more soluble in ethanolic systems. Ensure you adjust the molecular weight calculations accordingly.

Q: The reaction turns dark brown/black. A: This indicates polymerization of HCN or oxidation of the amine intermediates. This usually happens if the temperature is too high without sufficient pressure (loss of solvent) or if the reagents were old. Repeat with fresh reagents and ensure strict temperature control.

References

  • Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Sarges, R., Goldstein, S. W., & Welch, W. M. (1990).[2] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[2] Journal of Medicinal Chemistry, 33(7), 1859–1865. Link (Demonstrates the use of elevated temperatures and pressure for hindered ketones).

  • Ware, E. (1950).[3] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[4] Link (The foundational review on hydantoin synthesis).

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021).[5][6][7] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[5][6][7][8] Molecules, 26(13), 4024.[5][6] Link (Review of modern modifications including ultrasonication and solvent effects).

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016).[2] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.[2] Link (Discusses flow chemistry and high-temperature/pressure intensification).

Sources

Technical Support Center: Purification of 5-(4-aminobenzyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Chemistry: Common Impurities and Their Properties

The synthesis of 5-(4-aminobenzyl)hydantoin, often achieved through a Bucherer-Bergs reaction or similar multicomponent reactions, can result in a variety of impurities.[1][2][3] A successful purification strategy hinges on understanding the physicochemical properties of the target compound and its likely contaminants.

Key Components in a Typical Crude Reaction Mixture:

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Solubility Characteristics
5-(4-aminobenzyl)hydantoin (Target) ~205.21Not widely reported, expected to be relatively highExpected moderate polarity. Likely soluble in polar organic solvents (e.g., ethanol, methanol, acetone), sparingly soluble in water and non-polar solvents.[4][5]
4-Aminobenzaldehyde (Starting Material) 121.1477-79Soluble in alcohol and benzene; insoluble in water. Prone to self-polymerization, especially in the presence of acid.[6][7][8]
Hydantoin (Starting Material) 100.08220Soluble in water, sparingly soluble in ethanol.[9]
Polymeric Byproducts VariableHighVariableGenerally insoluble in most common organic solvents. Often appear as amorphous, colored solids.[2][4]

II. Troubleshooting and FAQs: Navigating Purification Challenges

This section addresses common issues encountered during the purification of 5-(4-aminobenzyl)hydantoin in a question-and-answer format, providing expert advice and actionable solutions.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying crystalline solids. However, the unique properties of 5-(4-aminobenzyl)hydantoin can present challenges.

Q1: My product "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common for polar compounds when the solution is too concentrated or cools too rapidly.

  • Causality: The high concentration of the solute lowers its melting point below the temperature of the solution, causing it to separate as a supercooled liquid. The presence of impurities can also contribute to this phenomenon.

  • Solutions:

    • Add More Solvent: While the solution is hot, add a small amount of the hot recrystallization solvent to decrease the concentration.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out.

    • Solvent System Modification: If using a single solvent, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly turbid. Then, allow it to cool slowly. A common starting point for polar compounds is an ethanol/water or acetone/water mixture.[10][11]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

Q2: I have very low recovery after recrystallization. What are the likely causes and how can I improve my yield?

A2: Low recovery is a frequent issue, often stemming from the choice and volume of the recrystallization solvent.

  • Causality:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the cold solvent, recovery will be poor.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Good candidates for 5-(4-aminobenzyl)hydantoin, based on its structure, would be ethanol, methanol, isopropanol, or mixtures of these with water.[10][11]

    • Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.

    • Check for Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out prematurely.

Q3: My purified crystals are still colored. How do I remove colored impurities?

A3: Colored impurities are often highly conjugated organic molecules or polymeric byproducts.

  • Causality: These impurities can co-crystallize with your product.

  • Solutions:

    • Activated Charcoal: Add a small amount (1-2% by weight of your crude product) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Using too much charcoal can lead to significant product loss as it can also adsorb your target compound.

    • Column Chromatography: If recrystallization with charcoal treatment is ineffective, column chromatography is a more powerful method for removing persistent colored impurities.

B. Column Chromatography Challenges

Column chromatography is an essential tool for separating compounds with different polarities. The polar nature of 5-(4-aminobenzyl)hydantoin requires careful selection of the stationary and mobile phases.

Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What causes this and how can I prevent it?

A1: Streaking, or tailing, is common for polar and basic compounds like amines on silica gel.

  • Causality: The acidic nature of the silica gel surface can strongly and sometimes irreversibly interact with the basic amino group of your compound, leading to a slow and uneven elution.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia (as a solution in methanol), into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[6]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be an effective alternative.

Q2: I can't find a good solvent system to separate my product from a close-running impurity on TLC.

A2: Finding the right eluent system is key to a successful chromatographic separation.

  • Causality: The chosen solvent system may not have the right selectivity to differentiate between your product and the impurity.

  • Solutions:

    • Systematic Solvent Screening: Test a range of solvent systems with varying polarities and compositions. Good starting points for polar compounds on silica gel include mixtures of a non-polar solvent (like hexanes or dichloromethane) with a more polar solvent (like ethyl acetate, acetone, or ethanol).[12]

    • Ternary Solvent Systems: Sometimes, adding a third solvent in a small amount can significantly improve separation. For example, a dichloromethane/methanol system might be improved by the addition of a small amount of acetic acid (if your compound is stable to acid) or triethylamine.

    • Vary the Stationary Phase: As mentioned before, switching to alumina or a reversed-phase silica gel can provide different selectivity and may resolve the co-eluting compounds.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the purification of 5-(4-aminobenzyl)hydantoin.

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a good starting point for the initial purification of the crude product.

  • Dissolution: Place the crude 5-(4-aminobenzyl)hydantoin in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a water bath or a heating mantle) while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or air-dry them until a constant weight is achieved.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is suitable for separating the target compound from impurities with different polarities.

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The ideal solvent system should give your product an Rf value of approximately 0.3-0.4. If streaking is observed, add 0.5-1% triethylamine to the eluent.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing it with the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Apply this powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting solid can be further purified by recrystallization if necessary.

IV. Visualization and Characterization

Workflow Diagrams

PurificationWorkflow Crude Crude 5-(4-aminobenzyl)hydantoin Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization ColumnChrom Column Chromatography (e.g., Silica Gel, DCM/MeOH/Et3N) Crude->ColumnChrom If recrystallization is insufficient PureProduct Pure 5-(4-aminobenzyl)hydantoin Recrystallization->PureProduct Pure Crystals MotherLiquor Mother Liquor (Contains impurities and some dissolved product) Recrystallization->MotherLiquor ColumnChrom->PureProduct Pure Fractions ImpureFractions Impure Fractions ColumnChrom->ImpureFractions

TroubleshootingLogic cluster_oiling Solutions for Oiling Out cluster_recovery Solutions for Low Recovery cluster_color Solutions for Colored Crystals cluster_streaking Solutions for Streaking Start Purification Issue OilingOut Product 'Oils Out' Start->OilingOut LowRecovery Low Recovery Start->LowRecovery ColoredCrystals Colored Crystals Start->ColoredCrystals Streaking Streaking on TLC/Column Start->Streaking OilingSol1 Add more hot solvent OilingOut->OilingSol1 OilingSol2 Slow down cooling OilingOut->OilingSol2 OilingSol3 Use mixed-solvent system OilingOut->OilingSol3 RecoverySol1 Use minimum solvent LowRecovery->RecoverySol1 RecoverySol2 Screen for better solvent LowRecovery->RecoverySol2 RecoverySol3 Recover second crop LowRecovery->RecoverySol3 ColorSol1 Use activated charcoal ColoredCrystals->ColorSol1 ColorSol2 Perform column chromatography ColoredCrystals->ColorSol2 StreakingSol1 Add basic modifier to eluent Streaking->StreakingSol1 StreakingSol2 Use alumina stationary phase Streaking->StreakingSol2 StreakingSol3 Try reversed-phase chromatography Streaking->StreakingSol3

Expected Spectroscopic Data
  • ¹H NMR (in DMSO-d₆):

    • Aromatic protons: Doublets in the range of δ 6.5-7.5 ppm, characteristic of a para-substituted benzene ring.

    • Amine protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and temperature-dependent.

    • Hydantoin N-H protons: Two distinct singlets or broad signals in the δ 7.5-10.5 ppm region.

    • Methylene protons (-CH₂-): A doublet or multiplet around δ 2.8-3.2 ppm.

    • Hydantoin C5-H proton: A multiplet around δ 4.2-4.6 ppm.[13][14][15]

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl carbons (C=O): Two signals in the δ 155-180 ppm range.

    • Aromatic carbons: Signals in the δ 110-150 ppm region.

    • Methylene carbon (-CH₂-): A signal around δ 35-45 ppm.

    • Hydantoin C5 carbon: A signal around δ 55-65 ppm.[13][14]

  • FTIR (KBr pellet):

    • N-H stretching (amine and hydantoin): Broad bands in the 3100-3500 cm⁻¹ region.

    • C-H stretching (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

    • C=O stretching (hydantoin): Two strong absorption bands around 1700-1780 cm⁻¹.

    • C-N stretching and N-H bending: Bands in the 1500-1650 cm⁻¹ region.

    • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.[16][17]

V. References

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. J Pharmacobiodyn. 1981 Oct;4(10):759-70. (URL: [Link])

  • Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR. (URL: [Link])

  • 4-Aminobenzaldehyde - Solubility of Things. (URL: [Link])

  • Thin layer chromatography. (URL: [Link])

  • Recrystallization-1.doc.pdf. (URL: [Link])

  • Physicochemical properties and pharmacokinetic data of the studied compounds. ResearchGate. (URL: [Link])

  • Hydantoin. Wikipedia. (URL: [Link])

  • Identification and Profiling of Hydantoins—A Novel Class of Potent Antimycobacterial DprE1 Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. Chemistry – A European Journal. (URL: [Link])

  • Supporting Information for Angew. Chem. Int. Ed. 200461036 © Wiley-VCH 2004. (URL: [Link])

  • Supporting Information - Rsc.org. (URL: [Link])

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules. (URL: [Link])

  • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. ResearchGate. (URL: [Link])

  • Silica gel for Column Chromatography. (URL: [Link])

  • Recrystallization-1.doc.pdf. (URL: [Link])

  • Product - 5,5 Dimethyl Hydantoin. Paras Pharma Chem. (URL: [Link])

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. (URL: [Link])

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. (URL: [Link])

  • TLC Visualization Methods. (URL: [Link])

  • NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. (URL: [Link])

  • In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins. ResearchGate. (URL: [Link])

  • Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

  • No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu. (URL: [Link])

  • Bucherer-Bergs Reaction. (URL: [Link])

  • IR NMR Chart New. (URL: [Link])

Sources

Technical Support Center: Stability of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity of your results.

Introduction to the Stability Profile

5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione possesses two key structural features that dictate its stability: the imidazolidine-2,4-dione (hydantoin) ring and the 4-aminophenyl (p-phenylenediamine) moiety. The hydantoin ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring opening. The aminophenyl group is prone to oxidation, which can result in the formation of colored degradation products and potential polymerization. Understanding the interplay of these two functionalities is crucial for maintaining the compound's integrity in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione is turning yellow/brown upon storage. What is causing this discoloration?

A1: The discoloration you are observing is likely due to the oxidation of the 4-aminophenyl moiety. Aromatic amines, especially p-phenylenediamine derivatives, are susceptible to oxidation by atmospheric oxygen, trace metal ions, or light exposure. This oxidation process can form quinone-imine species and subsequently lead to the formation of colored oligomeric or polymeric products.[1][2][3]

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Peroxides can initiate and accelerate oxidative degradation.

  • Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas, glassware, or reagents), consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • pH Control: Maintain the pH of your solution as close to neutral as possible. Both highly acidic and alkaline conditions can influence the rate of oxidation.

Q2: I'm observing a loss of my parent compound peak and the appearance of new, more polar peaks in my HPLC analysis after leaving the solution at room temperature. What degradation is occurring?

A2: The appearance of more polar peaks is a strong indication of hydrolysis of the imidazolidine-2,4-dione ring. This is a common degradation pathway for hydantoin derivatives. The hydrolysis can be catalyzed by either acid or base and results in the opening of the five-membered ring to form a hydantoic acid derivative. This ring-opened product is significantly more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • pH Control: The primary factor influencing hydrolysis is pH. If your experimental conditions permit, buffer your solution to a neutral pH (around 6-8). The rate of hydrolysis is generally at its minimum in this range.

  • Temperature Control: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Storing your solutions at lower temperatures (e.g., 2-8 °C) will significantly slow down the rate of hydrolysis. For long-term storage, freezing (-20 °C or below) is recommended, provided the compound is stable to freeze-thaw cycles.

  • Aqueous Content: If your experiment allows, consider using solvents with lower water content to reduce the rate of hydrolysis. However, be mindful of the compound's solubility.

Q3: Can I heat my solution to aid in dissolution? What are the thermal stability concerns?

A3: While gentle warming can be used to aid dissolution, prolonged exposure to elevated temperatures should be avoided. Thermal degradation of the imidazolidine-2,4-dione ring can occur, although it is generally more stable than when subjected to harsh pH conditions. More significantly, heat can accelerate both hydrolysis and oxidation.

Troubleshooting Steps:

  • Controlled Heating: If heating is necessary, use a water bath with a controlled temperature and heat for the minimum time required to achieve dissolution. Avoid aggressive heating on a hot plate.

  • Thermal Analysis: For critical applications, consider performing thermal analysis such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) on the solid compound to determine its decomposition temperature.

  • Monitor for Degradation: After heating, analyze a sample by HPLC to ensure that no significant degradation has occurred.

Q4: My compound will be used in a formulation that will be exposed to light. What are the potential photostability issues?

A4: The 4-aminophenyl moiety makes 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione susceptible to photodegradation. UV and even visible light can provide the energy to initiate photo-oxidation, leading to the formation of colored degradants and loss of the active compound.[4][5][6][7] The degradation pathways can involve bond cleavage, hydroxylation, and oxidation.

Troubleshooting Steps:

  • Photostability Studies: Conduct formal photostability studies according to ICH Q1B guidelines. This involves exposing the solution to a controlled light source and monitoring for degradation over time.

  • Light-Protectant Packaging: If the compound is found to be photolabile, the final formulation must be packaged in light-resistant containers (e.g., amber glass or opaque materials).

  • Antioxidants: The inclusion of antioxidants in the formulation can help to mitigate photo-oxidation.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common stability issues.

Scenario 1: Unexpected Peaks in HPLC After Acidic Workup
  • Observation: After an acidic workup (e.g., extraction with HCl), you observe a significant decrease in the peak area of your parent compound and the emergence of one or more new peaks at earlier retention times in your reverse-phase HPLC chromatogram.

  • Likely Cause: Acid-catalyzed hydrolysis of the imidazolidine-2,4-dione ring. The amide bonds within the ring are susceptible to cleavage under acidic conditions, leading to the formation of the more polar hydantoic acid derivative.

  • Causality Explained: The lone pair of electrons on the nitrogen atoms in the hydantoin ring can be protonated under acidic conditions. This makes the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water, initiating ring opening.

Workflow for Investigation and Mitigation:

cluster_observation Observation cluster_hypothesis Hypothesis cluster_investigation Investigation cluster_mitigation Mitigation Strategies Obs Unexpected peaks in HPLC after acidic workup Hyp Acid-catalyzed hydrolysis of the hydantoin ring Obs->Hyp Inv1 LC-MS analysis of the degraded sample Hyp->Inv1 Inv2 Compare retention times with authentic standard of hydantoic acid (if available) Hyp->Inv2 Mit1 Perform acidic workup at low temperature (0-5 °C) Inv1->Mit1 Mit2 Minimize exposure time to acidic conditions Inv1->Mit2 Mit3 Use a weaker acid if the protocol allows Inv1->Mit3 Mit4 Neutralize the solution promptly after the acidic step Inv1->Mit4

Caption: Troubleshooting workflow for acid-catalyzed hydrolysis.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10][11][12] Below are generalized protocols that should be adapted based on the specific properties of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

General Procedure:

  • Prepare a stock solution of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

  • Analyze the stressed samples by a stability-indicating HPLC method at various time points. Aim for 5-20% degradation of the parent compound.[9]

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent and ConcentrationTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 12, 24 hoursHydrolysis of the hydantoin ring
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hoursHydrolysis of the hydantoin ring
Oxidation 3% H₂O₂Room Temperature2, 6, 12, 24 hoursOxidation of the aminophenyl group
Thermal 60 °C (in solution)24, 48, 72 hoursMultiple pathways
Photolytic ICH Q1B compliant light sourceRoom TemperatureAs per ICH guidelinesPhoto-oxidation of the aminophenyl group
Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is critical for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will help to elute both polar degradants and the less polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30 °C.

Workflow for Stability-Indicating Method Development:

cluster_start Start cluster_stress Stress Testing cluster_analysis Analysis cluster_evaluation Evaluation cluster_optimization Optimization cluster_validation Validation cluster_end End Start Develop initial HPLC method Stress Perform forced degradation studies Start->Stress Analyze Analyze stressed samples with the initial method Stress->Analyze Eval Are all degradation peaks resolved from the parent peak? Analyze->Eval Optim Optimize mobile phase, gradient, and other parameters Eval->Optim No Valid Validate the method according to ICH guidelines Eval->Valid Yes Optim->Analyze End Stability-Indicating Method Established Valid->End

Sources

Technical Support Center: Navigating the Scale-Up of 5-(4-aminobenzyl)hydantoin Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(4-aminobenzyl)hydantoin. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during laboratory and pilot-plant scale production. Our focus is on delivering scientifically sound, experience-driven advice to ensure the robustness and efficiency of your synthetic process.

Troubleshooting Guide: From Benchtop to Bioreactor

This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing actionable solutions.

Problem 1: Low or Inconsistent Yields in the Bucherer-Bergs Reaction

Question: We are experiencing significant batch-to-batch variability and lower than expected yields (<60%) in the Bucherer-Bergs synthesis of 5-(4-aminobenzyl)hydantoin from 4-aminobenzaldehyde. What are the likely causes and how can we optimize the reaction?

Answer: Low and inconsistent yields in the Bucherer-Bergs reaction are a common challenge during scale-up. Several factors, often amplified at a larger scale, can contribute to this issue. The primary suspects are the stability of the starting aldehyde, suboptimal reaction conditions, and inefficient mixing.

Causality and Optimization Strategies:

  • Stability of 4-Aminobenzaldehyde: 4-Aminobenzaldehyde is susceptible to oxidation and polymerization, especially in the presence of light and air. On a larger scale, the extended time required for reagent addition and reaction can exacerbate this degradation.

    • Solution: Procure high-purity 4-aminobenzaldehyde and store it under an inert atmosphere (nitrogen or argon) in a cool, dark place. For large-scale reactions, consider preparing a fresh solution of the aldehyde just before use. An in-process control check of the aldehyde's purity by HPLC before commencing the reaction is highly recommended.

  • Reaction Parameter Control: The Bucherer-Bergs reaction is sensitive to temperature, pH, and reagent stoichiometry.[1]

    • Temperature: While the reaction is typically heated, excessive temperatures can promote side reactions and decomposition of the starting material and product.

    • pH: The pH of the reaction mixture should be maintained in the weakly basic range (pH 8-10) to facilitate the formation of the intermediate aminonitrile without causing significant degradation of the cyanide salt.[1]

    • Stoichiometry: An excess of ammonium carbonate and cyanide is generally used to drive the reaction to completion. However, a large excess of cyanide can lead to the formation of byproducts.

    Table 1: Recommended Reaction Parameters for Bucherer-Bergs Synthesis

ParameterRecommended RangeRationale
Temperature60-80 °CBalances reaction rate and stability of reactants/products.
pH8-10Optimizes aminonitrile formation and minimizes cyanide degradation.[1]
Molar Ratio (Aldehyde:Cyanide:Carbonate)1 : 1.5-2.0 : 3.0-4.0Ensures complete conversion of the aldehyde.
  • Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and incomplete reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator that provides efficient mixing for the specific reaction volume and viscosity. The addition of reagents, particularly the cyanide solution, should be controlled and subsurface to ensure rapid dispersion.

Experimental Protocol: Optimized Bucherer-Bergs Synthesis of 5-(4-aminobenzyl)hydantoin

  • Charge a suitably sized reactor with deionized water and ethanol (typically a 1:1 to 2:1 v/v ratio).

  • Add ammonium carbonate and stir until dissolved.

  • In a separate vessel, dissolve sodium cyanide (or potassium cyanide) in deionized water.

  • Add the 4-aminobenzaldehyde to the ammonium carbonate solution under a nitrogen blanket.

  • Slowly add the cyanide solution to the reaction mixture, maintaining the temperature between 60-70°C.

  • Monitor the reaction progress by HPLC until the starting aldehyde is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of 6-7 to precipitate the product.

  • Isolate the crude 5-(4-aminobenzyl)hydantoin by filtration, wash with cold water, and then with a cold ethanol/water mixture.

  • Dry the product under vacuum at 50-60°C.

Problem 2: Formation of a Troublesome Impurity Profile

Question: Our scaled-up batches of 5-(4-aminobenzyl)hydantoin are showing a persistent, difficult-to-remove impurity. What is the likely identity of this impurity and how can we minimize its formation and effectively remove it?

Answer: The presence of a persistent impurity is a critical issue in pharmaceutical manufacturing. In the synthesis of 5-(4-aminobenzyl)hydantoin, the primary amino group introduces a potential for side reactions that are less common with other substituted benzaldehydes.

Likely Impurities and Mitigation Strategies:

  • N-Cyanomethylated Byproduct: The primary amino group of 4-aminobenzaldehyde or the final product can potentially react with the intermediate cyanohydrin or other reactive species, leading to the formation of an N-cyanomethylated impurity.

  • Polymeric Byproducts: Aldehydes, including 4-aminobenzaldehyde, can undergo self-condensation or polymerization under basic conditions, leading to high molecular weight impurities that can be difficult to remove.

  • Oxidative Degradation Products: The aminobenzyl moiety is susceptible to oxidation, which can lead to colored impurities.

Minimizing Impurity Formation:

  • Protecting Group Strategy: While adding complexity, a temporary protection of the amino group (e.g., as an acetamide) can prevent side reactions. The protecting group would then be removed in a subsequent step.

  • Strict Inert Atmosphere: Maintaining a robust nitrogen or argon blanket throughout the reaction and workup is crucial to prevent oxidation.

  • Controlled Reagent Addition: Slow, controlled addition of the cyanide solution can minimize localized high concentrations that may favor side reactions.

Purification Strategies:

  • Recrystallization: For many hydantoins, recrystallization from an ethanol/water mixture is effective.[2] However, for persistent impurities, a multi-solvent recrystallization or the use of a different solvent system (e.g., isopropanol/water, acetonitrile) may be necessary.

  • Slurry Washes: Slurrying the crude product in a suitable solvent (e.g., hot acetone or ethyl acetate) can selectively dissolve certain impurities.

  • Chromatography: While not always feasible for large-scale production, column chromatography is a powerful tool for identifying and removing stubborn impurities during process development.

Visualizing the Synthetic Pathway and Potential Side-Reaction

Bucherer_Bergs_Synthesis cluster_main Main Reaction Pathway cluster_side Potential Side Reaction 4-Aminobenzaldehyde 4-Aminobenzaldehyde Cyanohydrin Cyanohydrin 4-Aminobenzaldehyde->Cyanohydrin + KCN Polymeric Byproducts Polymeric Byproducts 4-Aminobenzaldehyde->Polymeric Byproducts Self-condensation Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 Hydantoin Precursor Hydantoin Precursor Aminonitrile->Hydantoin Precursor + CO2 N-Cyanomethylated Impurity N-Cyanomethylated Impurity Aminonitrile->N-Cyanomethylated Impurity + Aminonitrile 5-(4-aminobenzyl)hydantoin 5-(4-aminobenzyl)hydantoin Hydantoin Precursor->5-(4-aminobenzyl)hydantoin Cyclization Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Aminonitrile Ammonium Carbonate->Hydantoin Precursor

Caption: Bucherer-Bergs synthesis of 5-(4-aminobenzyl)hydantoin with potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider when scaling up the Bucherer-Bergs reaction?

A1: The Bucherer-Bergs reaction involves highly toxic cyanide salts, and safety is paramount during scale-up.[1] Key precautions include:

  • Dedicated Facility: Conduct the reaction in a well-ventilated, dedicated area with appropriate engineering controls, such as a fume hood or a closed-system reactor.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[3][4][5]

  • Cyanide Handling: Never handle cyanide salts alone.[5] Have a second person present who is aware of the hazards and emergency procedures. Avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[4][6]

  • Emergency Preparedness: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use. Emergency showers and eyewash stations must be in close proximity.[7]

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions before disposal, following institutional and regulatory guidelines.

Q2: Which analytical techniques are most suitable for monitoring the reaction and ensuring the quality of the final product?

A2: A robust analytical package is essential for process control and quality assurance.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse analytical technique for this process. A reversed-phase method with UV detection is typically used to monitor the consumption of 4-aminobenzaldehyde and the formation of 5-(4-aminobenzyl)hydantoin. It is also crucial for quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation of the final product and for identifying the structure of unknown impurities isolated during process development.

  • Mass Spectrometry (MS): LC-MS can be used to identify byproducts and degradation products, providing molecular weight information that aids in structure elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a quick and useful technique for confirming the presence of key functional groups in the final product, such as the carbonyl and N-H stretches of the hydantoin ring.

Q3: Are there any alternative synthetic routes to 5-(4-aminobenzyl)hydantoin that might be more amenable to scale-up?

A3: While the Bucherer-Bergs reaction is a common and direct method, other routes can be considered, especially if challenges with the former prove insurmountable.

  • Urech Hydantoin Synthesis: This method involves the reaction of an amino acid with potassium cyanate to form a hydantoic acid, which is then cyclized to the hydantoin.[7] For 5-(4-aminobenzyl)hydantoin, this would start from 4-aminophenylalanine. This route avoids the use of cyanide salts directly in the main reaction but requires the synthesis of the non-standard amino acid.

  • Condensation of an α-ureido acid: Synthesis of the corresponding α-ureido acid from 4-aminophenylalanine followed by acid- or base-catalyzed cyclization is another possibility.

The choice of the synthetic route on an industrial scale will depend on a thorough evaluation of factors such as cost of raw materials, process safety, waste generation, and overall process robustness.

Visualizing the Alternative Urech Hydantoin Synthesis Workflow

Urech_Synthesis 4-Aminophenylalanine 4-Aminophenylalanine Hydantoic Acid Hydantoic Acid 4-Aminophenylalanine->Hydantoic Acid + KOCN 5-(4-aminobenzyl)hydantoin 5-(4-aminobenzyl)hydantoin Hydantoic Acid->5-(4-aminobenzyl)hydantoin Acid/Base Cyclization

Caption: Alternative Urech synthesis pathway for 5-(4-aminobenzyl)hydantoin.

References

  • Material Safety Data Sheet - 4-Aminobenzaldehyde - Cole-Parmer. Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. Retrieved from [Link]

  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries - TSM TheSafetyMaster Private Limited. (2024-03-19). Retrieved from [Link]

  • CYANIDE HAZARD SUMMARY - NJ.gov. Retrieved from [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015-02-25). Retrieved from [Link]

  • Cyanides | Division of Research Safety - University of Illinois. (2014-03-24). Retrieved from [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Purity Assessment of Hydantoin Derivatives: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation for Critical Drug Development Stages

For researchers, scientists, and drug development professionals, establishing the purity of synthesized hydantoin derivatives is a non-negotiable step in ensuring the validity of biological data and the safety of potential therapeutic agents. The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous anticonvulsant, anticancer, and antimicrobial drugs.[1][2] This guide provides an in-depth comparison of analytical techniques for purity assessment, with a primary focus on elemental analysis, while also exploring the strengths and applications of alternative methods.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a fundamental technique for determining the elemental composition of a compound. It serves as a primary, cost-effective method to verify the empirical formula of a newly synthesized hydantoin derivative. The principle is straightforward: a sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.

The trustworthiness of this method lies in its directness. A significant deviation between the experimentally determined elemental composition and the calculated theoretical values for the proposed molecular structure is a clear indicator of impurities. For most peer-reviewed journals in organic and medicinal chemistry, an agreement within ±0.4% is the accepted standard for demonstrating sample purity.[3][4]

Causality in Experimental Choices: Why Elemental Analysis is a Critical First Step

The decision to employ elemental analysis early in the characterization process is rooted in its ability to provide a holistic view of the sample's bulk purity. Unlike chromatographic techniques that separate components, elemental analysis assesses the entire sample. This makes it particularly effective in detecting the presence of inorganic impurities, residual solvents, or by-products that might not be easily observable by other methods. For instance, incomplete cyclization during a Bucherer-Bergs synthesis of a hydantoin could leave behind hydantoic acid, which would alter the C, H, N, and O ratios.[5]

However, it's crucial to recognize the limitations. Elemental analysis provides no information about the nature of the impurities. It's a quantitative tool for elemental composition, not a qualitative one for impurity identification. Furthermore, challenges can arise with certain compounds. For example, nitrogen-rich heterocyclic compounds, like some hydantoin derivatives, can be difficult to combust completely, potentially leading to inaccurate nitrogen values.[6] Similarly, volatile liquid samples can be problematic for conventional elemental analyzers due to sample loss during handling.[7]

Experimental Protocol: CHNS Elemental Analysis

A detailed, step-by-step methodology for performing CHNS elemental analysis is as follows:

  • Sample Preparation:

    • Ensure the hydantoin derivative sample is homogenous and thoroughly dried to remove any residual solvents. This is a critical step as solvents will contribute to the carbon and hydrogen content, leading to erroneous results.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact weight is recorded.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector response.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in the presence of a controlled amount of oxygen.

    • The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).

  • Reduction and Gas Separation:

    • The combustion gases are passed through a reduction tube (often containing copper) to convert any nitrogen oxides (NOx) back to N₂ and to remove excess oxygen.

    • The mixture of CO₂, H₂O, N₂, and SO₂ is then typically separated using a gas chromatography column.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

    • The instrument's software integrates the peak areas and, based on the calibration, calculates the percentage of each element in the original sample.

  • Data Analysis:

    • Compare the experimental percentages of C, H, and N to the theoretical values calculated from the molecular formula of the pure hydantoin derivative.

    • The deviation should ideally be within ±0.4% for the sample to be considered pure.

A Comparative Look: Alternative and Complementary Purity Assessment Techniques

While elemental analysis provides a foundational assessment of purity, a comprehensive characterization of hydantoin derivatives necessitates the use of orthogonal analytical methods. Each technique offers unique insights into the sample's composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. For purity assessment, it is arguably the most widely used method in the pharmaceutical industry.[8]

  • Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they move through the column. A detector then measures the amount of each component as it exits the column.

  • Advantages for Hydantoin Analysis: HPLC can separate closely related impurities, such as stereoisomers or degradation products, which elemental analysis cannot distinguish.[9][10] It provides a percentage purity based on the relative peak areas in the chromatogram.

  • Causality in Method Development: The choice of column (e.g., C18, cyano) and mobile phase is critical and depends on the polarity of the hydantoin derivative.[8][11] For instance, highly hydrophilic hydantoins like allantoin may require specialized HILIC columns for good separation.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment.[1][13]

  • Principle: NMR exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.

  • Advantages for Hydantoin Analysis: ¹H and ¹³C NMR can confirm the identity of the desired hydantoin derivative and reveal the presence of impurities with distinct chemical shifts.[5][14] Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard. For chiral hydantoin derivatives, specialized chiral solvating agents can be used in conjunction with ¹H NMR to determine enantiomeric purity.[15]

  • Trustworthiness: The high resolution of modern NMR spectrometers allows for the detection of even minor impurities, often providing structural information about them simultaneously.[16][17]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[18][19]

  • Principle: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by a magnetic or electric field.

  • Advantages for Hydantoin Analysis: MS can confirm the molecular weight of the synthesized hydantoin derivative.[20][21] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities, even at very low levels.[22]

  • Self-Validation: The fragmentation pattern observed in the mass spectrum can provide additional structural confirmation of the main compound and its impurities.

Data Summary and Method Comparison

Technique Principle Information Provided Advantages for Hydantoin Purity Limitations
Elemental Analysis Combustion and gas analysisElemental composition (%C, H, N, S)Confirms empirical formula, detects inorganic impurities, cost-effective.Does not identify impurities, can be challenging for certain compounds.
HPLC Chromatographic separationPurity based on peak area, retention time of impurities.High resolution for separating related impurities, quantitative.Requires method development, may not detect non-UV active impurities.
NMR Spectroscopy Nuclear magnetic resonanceStructural confirmation, identification of impurities, quantitative purity (qNMR).Provides structural information on impurities, highly reliable for identity confirmation.Lower sensitivity than MS, quantification requires an internal standard.
Mass Spectrometry Mass-to-charge ratio of ionsMolecular weight confirmation, structural information from fragmentation.High sensitivity, excellent for impurity identification when coupled with LC.Ionization efficiency can vary, quantification can be complex.

Visualizing the Workflow: A Purity Assessment Strategy

A logical workflow for the comprehensive purity assessment of a newly synthesized hydantoin derivative is essential for ensuring data integrity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_primary_assessment Primary Purity Assessment cluster_secondary_assessment Structural Confirmation & Impurity Profiling cluster_tertiary_assessment Quantitative Purity & Impurity Identification cluster_outcome Outcome Synthesis Hydantoin Derivative Synthesis (e.g., Bucherer-Bergs) Purification Initial Purification (Recrystallization/Chromatography) Synthesis->Purification EA Elemental Analysis (CHNS) Is % deviation ≤ 0.4%? Purification->EA NMR NMR Spectroscopy (¹H, ¹³C) Structure Confirmed? EA->NMR Yes Fail Further Purification Required EA->Fail No MS Mass Spectrometry Correct Molecular Ion? NMR->MS Yes NMR->Fail No HPLC HPLC Analysis Purity ≥ 95%? MS->HPLC Yes MS->Fail No LCMS LC-MS Analysis (If impurities detected) HPLC->LCMS No Pass Sample is Pure Proceed to Biological Assays HPLC->Pass Yes LCMS->Fail

Caption: A typical workflow for the purity assessment of hydantoin derivatives.

Conclusion: An Integrated Approach for Authoritative Results

For researchers in drug discovery and development, a single analytical technique is rarely sufficient to definitively establish the purity of a novel hydantoin derivative. While elemental analysis serves as an essential, foundational assessment of bulk elemental composition, it must be integrated with higher-resolution techniques like HPLC, NMR, and MS. This multi-faceted approach ensures not only the confirmation of the empirical formula but also the structural identity of the target compound and a comprehensive profile of any impurities. By understanding the principles, advantages, and limitations of each method, scientists can make informed decisions, ensuring the generation of reliable and reproducible data, which is the bedrock of scientific integrity and successful therapeutic development.

References

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2017). Molecules. [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018). Agilent Technologies. [Link]

  • Separation of Hydantoin on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. (2017). Molecules. [Link]

  • Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. (2012). ResearchGate. [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. (2016). HPCi Media. [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. (2017). Almac Group. [Link]

  • Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. (2008). Can J Neurol Sci. [Link]

  • How to guarantee the purity of compounds in the laboratory and the determination of molecular masses? (2014). ResearchGate. [Link]

  • Analysis of elemental impurities. (n.d.). SGS INSTITUT FRESENIUS. [Link]

  • Four Steps of Analysis of Elemental Impurities in Drugs. (2021). PharmiWeb.com. [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. (n.d.). Agilent. [Link]

  • Organic Chemistry. (n.d.). chem.ucla.edu. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024). HSCprep. [Link]

  • HPLC Analysis of Racemic Amides, Ureas, and Hydantoins Derived from Amino Acids on Silica-Based Chiral Columns. (1989). Journal of Chromatographic Science. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). PMC - NIH. [Link]

  • Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. (2008). National Library of Medicine. [Link]

  • Synthesis and Characterization of Some New Metal Complexes of Hydantoin Derivatives. (2011). IDOSI Publications. [Link]

  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2008). Molecules. [Link]

  • Applications in Organic Chemistry. (n.d.). Mass Spectrometry Lab - NTNU. [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024). MDPI. [Link]

  • The Problems Associated With Elemental Analysis. (2023). AZoNano. [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. (n.d.). PE Polska. [Link]

  • GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. (2024). DergiPark. [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. (2025). MDPI. [Link]

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation. (2023). ResearchGate. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry. [Link]

  • Novel new research strategies of hydantoin derivatives: A review. (2023). SRR Publications. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Separation of 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticonvulsant, antiarrhythmic, and antitumor agents.[1][2][3] Consequently, the development of robust and efficient methods for the chiral separation of novel hydantoin derivatives, such as 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione, is a critical task.

This guide provides an in-depth comparison of modern chromatographic techniques and strategies for the successful enantioseparation of 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione, drawing upon established data for structurally related hydantoin compounds.

The Molecule in Focus: 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

The target molecule possesses a single stereocenter at the C5 position of the hydantoin ring, giving rise to two enantiomers. The structural features, including the hydantoin ring capable of hydrogen bonding and the aromatic aminophenylmethyl substituent, are key to its interaction with chiral stationary phases.

Enantiomers cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_img R_img->S_img Mirror Plane G cluster_CSP Polysaccharide CSP cluster_enantiomers Enantiomers CSP Chiral Groove R (R)-Enantiomer R->CSP Stronger Interaction (Longer Retention) S (S)-Enantiomer S->CSP Weaker Interaction (Shorter Retention) workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Method Optimization A Define Separation Goal (Analytical vs. Preparative) B Sample Preparation (1 mg/mL in Alcohol) A->B C Select Complementary CSPs (e.g., AD, OD, OJ) B->C D Run Generic SFC Gradient (e.g., 5-40% Methanol) C->D E Evaluate Results (Resolution > 1.5?) D->E E->C No, try other CSPs/modifiers F Optimize Modifier (Type and Percentage) E->F Yes G Optimize Temperature and Back Pressure F->G H Finalize Method G->H

Sources

Validation of Biological Assays for Amino-Hydantoin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cellular Disconnect" Challenge

Amino-hydantoins (specifically 5,5-disubstituted aminohydantoins) represent a critical scaffold in the development of BACE1 (


-site amyloid precursor protein cleaving enzyme 1) inhibitors for Alzheimer’s disease. While these molecules offer high selectivity against related aspartyl proteases (like Cathepsin D or Renin), they present a notorious challenge in assay validation: the biochemical-to-cellular potency disconnect .

It is not uncommon for an amino-hydantoin lead to exhibit single-digit nanomolar potency (


) in a purified enzymatic assay, only to shift by 10-100x in a cellular environment (

). This guide objectively compares the primary assay platforms used to characterize these inhibitors, providing validated protocols to bridge the gap between enzymatic screening and physiological reality.

Part 1: The Target Landscape & Inhibitor Profile

To validate an assay for amino-hydantoins, one must understand the physicochemical liabilities of the scaffold. These inhibitors typically bind to the catalytic aspartates of BACE1 within an acidic endosomal pocket.

Key Validation Variables
  • pH Sensitivity: BACE1 is optimally active at pH 4.5. Assays running at neutral pH (7.4) will yield artificial potency values for hydantoins, which rely on specific protonation states for binding.

  • Solubility & Aggregation: The hydantoin core is rigid and often lipophilic. In aqueous buffers, "false" inhibition can occur due to colloidal aggregation rather than specific binding.

  • Membrane Permeability (P-gp Efflux): In cell-based assays, the compound must penetrate the cell membrane to reach the endosome. Amino-hydantoins are frequent substrates for P-glycoprotein (P-gp) efflux pumps, reducing effective intracellular concentration.

Pathway & Assay Intervention Logic

The following diagram illustrates where different assay platforms interrogate the BACE1 pathway.

BACE1_Pathway APP APP Substrate Cleavage Cleavage Event APP->Cleavage BACE1 BACE1 Enzyme (Endosome pH 4.5) BACE1->Cleavage Catalysis sAPPb sAPPβ (Soluble Fragment) Cleavage->sAPPb C99 C99 Fragment (Membrane Bound) Cleavage->C99 Abeta Amyloid-β (Secreted) C99->Abeta γ-Secretase FRET Method A: Biochemical FRET (Purified Enzyme) FRET->Cleavage In Vitro ELISA Method B: Cellular ELISA/HTRF (Secreted Aβ) ELISA->Abeta Ex Vivo

Figure 1: BACE1 signaling pathway indicating intervention points for biochemical (FRET) vs. cellular (ELISA/HTRF) assays.[1]

Part 2: Comparative Analysis of Assay Platforms

We evaluated three primary methodologies for validating amino-hydantoin efficacy.

Table 1: Performance Matrix
FeatureMethod A: Biochemical FRET Method B: Cellular TR-FRET/HTRF Method C: Biophysical (SPR)
Primary Output Intrinsic Enzymatic

Functional Cellular

Binding Kinetics (

)
Throughput Ultra-High (384/1536-well)High (384-well)Low/Medium
Physiological Relevance Low (Artificial substrate, no membrane)High (Endogenous pH, membrane barriers)Medium (Purified protein)
Amino-Hydantoin Specificity Risk: High fluorescence interferenceRisk: Potency shift due to P-gp effluxRisk: Solubility limits on chip
Cost Per Well Low ($0.10 - $0.50)Medium ($0.80 - $1.50)High (Chip consumables)
Z-Factor (Robustness) Excellent (> 0.7)Good (> 0.5)N/A
Expert Insight:
  • Use Method A (FRET) for primary screening of library expansion. It is cheap and fast but prone to "false positives" if the hydantoin derivative fluoresces in the blue/green spectrum.

  • Use Method B (Cellular HTRF) as the critical gatekeeper . If an amino-hydantoin shows <10 nM in FRET but >500 nM in cells, it likely has poor membrane permeability or is a P-gp substrate.

  • Use Method C (SPR) solely to validate the mechanism of binding (e.g., confirming the compound is not an aggregator).

Part 3: Validated Experimental Protocols

Protocol A: pH-Optimized FRET Assay (Biochemical)

Objective: Determine intrinsic


 while mitigating fluorescence interference.

The "Gotcha": Standard FRET kits often use a pH of 5.0-5.5. For amino-hydantoins, which mimic the transition state, shifting the buffer to pH 4.5 (closer to the endosomal environment) often tightens the


 and improves correlation with cell data.

Materials:

  • Enzyme: Recombinant human BACE1 (ecto-domain).

  • Substrate: Rh-EVNLDAEFK-Quencher (Swedish mutation sequence).

  • Buffer: 50 mM Sodium Acetate (pH 4.5), 0.05% CHAPS (critical for hydantoin solubility).

Workflow:

  • Compound Prep: Dilute amino-hydantoins in 100% DMSO. Perform a 1:25 dilution into assay buffer (Final DMSO < 4%).

  • Pre-Incubation: Incubate 10 µL of diluted compound with 10 µL of BACE1 enzyme (10 nM final) for 15 minutes at RT. Why? Allows the inhibitor to access the active site before substrate competition.

  • Reaction Start: Add 10 µL of FRET substrate (250 nM final).

  • Kinetic Read: Measure fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 60 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Fit to a 4-parameter logistic equation.
    

Validation Check:

  • If the

    
     shifts >3-fold when CHAPS concentration is increased to 0.1%, the compound is likely aggregating (promiscuous inhibitor).
    
Protocol B: Cellular A 40 HTRF Assay

Objective: Determine functional


 in a relevant cellular context.

The "Gotcha": Amino-hydantoins can be toxic. You must multiplex this assay with a cell viability read (e.g., CellTiter-Glo) to ensure reduced A


 isn't just due to dead cells.

Materials:

  • Cells: HEK293 stably overexpressing APP-Swedish mutant (HEK-APPsw).

  • Detection: HTRF A

    
    40 Kit (Donor: Europium cryptate, Acceptor: d2/XL665).
    

Workflow:

  • Seeding: Plate HEK-APPsw cells (20,000/well) in 96-well poly-D-lysine coated plates. Incubate 24h.

  • Treatment: Replace media with fresh DMEM (serum-free) containing serial dilutions of amino-hydantoin. Incubate 16 hours .

    • Note: Serum proteins can bind lipophilic hydantoins, shifting potency. Serum-free is preferred for mechanistic validation.

  • Supernatant Transfer: Transfer 10 µL of culture supernatant to a white 384-well low-volume plate.

  • Detection: Add 10 µL of HTRF antibody mix (Anti-A

    
    -Eu + Anti-A
    
    
    
    -d2).
  • Incubation: Incubate 2 hours at RT in the dark.

  • Read: Measure Time-Resolved Fluorescence (Ex 337 nm, Em 665 nm / 620 nm).

  • Calculation: Ratio =

    
    .
    

Part 4: Data Interpretation & Troubleshooting

The Validation Decision Tree

Use this logic flow to interpret your data and decide the fate of an amino-hydantoin lead.

Validation_Logic Start Amino-Hydantoin Lead FRET_Assay Step 1: Biochemical FRET (pH 4.5) Start->FRET_Assay Potency_Check IC50 < 50 nM? FRET_Assay->Potency_Check Discard Discard / Re-design Potency_Check->Discard No Cell_Assay Step 2: Cellular HTRF (HEK-APPsw) Potency_Check->Cell_Assay Yes Ratio_Check Ratio EC50/IC50 Cell_Assay->Ratio_Check Good Ratio < 10x (Valid Hit) Ratio_Check->Good Low Shift Bad Ratio > 50x (Cellular Disconnect) Ratio_Check->Bad High Shift Efflux_Test Step 3: P-gp Efflux Assay (MDR1-MDCK) Bad->Efflux_Test Investigate Cause

Figure 2: Logical workflow for validating amino-hydantoin inhibitors, highlighting the critical decision point regarding potency shifts.

Troubleshooting Common Issues

1. High Background in FRET:

  • Cause: Many amino-hydantoins have intrinsic fluorescence.

  • Fix: Use a "Red-Shifted" FRET pair (e.g., QXL 670/Cy5) instead of the standard EDANS/DABCYL pairs to move detection away from the compound's autofluorescence window.

2. Steep Drop in Cellular Potency (The Disconnect):

  • Cause: The compound is likely a P-gp substrate.

  • Validation: Run a bi-directional transport assay in Caco-2 or MDR1-MDCK cells. If the Efflux Ratio (B-A / A-B) is > 2.0, the compound is being pumped out of the cell before it can inhibit BACE1.

3. Poor Solubility:

  • Symptom:[2][3][4] Flat dose-response curves or precipitation in the well.

  • Fix: Verify solubility using nephelometry. Ensure final DMSO concentration in the assay is 1-2% (hydantoins tolerate this well, BACE1 tolerates up to 5%).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][5][6][7] [Link]

  • Malamas, M. S., et al. (2010). Design and synthesis of 5,5'-disubstituted aminohydantoins as potent and selective human beta-secretase (BACE1) inhibitors. Journal of Medicinal Chemistry, 53(3), 1146–1158. [Link]

  • Zhu, Z., et al. (2010). Design and synthesis of aminohydantoins as potent and selective human beta-secretase (BACE1) inhibitors with enhanced brain permeability. Bioorganic & Medicinal Chemistry Letters, 20(22), 6707-6711. [Link]

  • Kennedy, M. E., et al. (2005). Biochemical and cell-based assays for characterization of BACE-1 inhibitors. Analytical Biochemistry, 342(1), 115-121. [Link]

Sources

Benchmarking Synthetic Routes for 5-Benzylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-benzylhydantoin scaffolds are critical pharmacophores in anticonvulsants (e.g., phenytoin analogs), metalloproteinase inhibitors, and herbicides. While the classical Bucherer-Bergs reaction remains the industrial standard for ketone precursors, recent advancements in Microwave-Assisted Organic Synthesis (MAOS) and Flow Chemistry have disrupted the traditional landscape.

This guide benchmarks three distinct synthetic pathways:

  • The Modified Bucherer-Bergs Reaction: Best for generating 5,5-disubstituted derivatives from ketones.

  • Microwave-Assisted Amino Acid Cyclization (Urech-Read): The superior route for monosubstituted 5-benzyl derivatives with high atom economy.

  • Base-Catalyzed Condensation & Reduction: A robust two-step protocol for accessing diverse aryl-substituted derivatives from aldehydes.

Strategic Benchmarking Analysis

The following data aggregates experimental yields and process metrics from recent comparative studies (2020–2025).

MetricRoute A: Modified Bucherer-BergsRoute B: MW-Assisted Amino Acid CyclizationRoute C: Condensation-Reduction (2-Step)
Primary Precursor Phenylacetone / KetonesL-PhenylalanineBenzaldehyde + Hydantoin
Reaction Time 24 Hours< 1.5 Hours8–12 Hours (Total)
Typical Yield 73–80%85–89%65–80% (Overall)
Atom Economy Moderate (Loss of H₂O, NH₃)High (Water is sole byproduct)Low (Multi-step mass loss)
Stereocontrol Thermodynamic MixRetention of Configuration (Partial)Racemic
Scalability High (Batch/Flow compatible)Low-Medium (Vessel limited)High (Industrial standard)
Safety Profile High Risk (Cyanide use)Low Risk (Acid/Urea)Medium Risk (H₂/Ni pressure)

Deep Dive: The Modified Bucherer-Bergs Reaction

Best For: 5,5-disubstituted hydantoins (e.g., 5-methyl-5-benzylhydantoin).

The classical Bucherer-Bergs reaction often suffers from long reaction times and difficult purification. A modified protocol using an ethanol/water cosolvent system has been shown to improve purity and yield, avoiding the formation of polymerized side products common in neat aqueous methods.

Mechanism of Action

The reaction proceeds via a "multicomponent domino" sequence. The ketone first forms a cyanohydrin, which undergoes nucleophilic attack by ammonia (from ammonium carbonate) to form an aminonitrile.[1] This intermediate is thermodynamically unstable and reversibly converts until it is trapped by CO₂ to form the hydantoin ring.

BuchererBergs Ketone Phenylacetone (Ketone) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin Nucleophilic Addition Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile Ammonolysis (SN1/SN2) Carbamic Carbamic Acid Derivative Aminonitrile->Carbamic Carboxylation Hydantoin 5-Methyl-5-Benzylhydantoin Carbamic->Hydantoin Cyclization - NH₃ Reagent1 + NaCN / (NH₄)₂CO₃ Reagent2 + CO₂

Figure 1: Mechanistic flow of the Bucherer-Bergs reaction demonstrating the conversion of ketone to hydantoin.[1][2][3][4]

Experimental Protocol (Optimized)

Validated for 5-methyl-5-benzylhydantoin synthesis.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Phenylacetone (13.4 g, 0.1 mol) in a mixture of Ethanol (60 mL) and Water (60 mL).

  • Reagent Addition: Add NaCN (7.4 g, 0.15 mol) and (NH₄)₂CO₃ (13.2 g, 0.15 mol) to the solution. Caution: Perform in a well-ventilated fume hood due to potential HCN evolution.

  • Reaction: Heat the mixture to 60°C and stir continuously for 24 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Acidify carefully with concentrated HCl to pH 6–6.[2]5. Note: Do not acidify below pH 4 to avoid hydrolyzing the ring.

    • Filter the resulting precipitate.[2][5][6][7][8]

  • Purification: Recrystallize from 50% ethanol/water to yield colorless block-shaped crystals.

    • Target Yield: ~73%

    • Melting Point: 213°C (dec.)[9]

Deep Dive: Microwave-Assisted Amino Acid Cyclization

Best For: Rapid synthesis of 5-monosubstituted hydantoins from chiral pool amino acids.

This route (a variation of the Urech synthesis) utilizes microwave irradiation to accelerate the reaction between L-phenylalanine and potassium cyanate. It is a "Green Chemistry" compliant method due to the use of water as a solvent and the absence of toxic cyanides.

Experimental Protocol

Validated for 5-benzylhydantoin synthesis.

  • Reagents: Charge a 30 mL microwave vial with L-Phenylalanine (5 mmol), Potassium Cyanate (KOCN) (25 mmol), and Distilled Water (7 mL).

  • Step 1 (Carbamylation): Irradiate at 80°C for 1 hour (Power: Dynamic, typically 50–100W).

  • Step 2 (Cyclization): Add Conc. HCl (7 mL) directly to the vial (One-Pot). Irradiate again at 80°C for 15 minutes .

  • Workup:

    • Cool the vial. Filter the white precipitate.

    • Wash with 1M HCl (2 × 7 mL) and water (2 × 10 mL).[7][8]

    • Dry under vacuum.

  • Result:

    • Target Yield: 89%

    • Purity: >95% (often requires no recrystallization).

Decision Framework: Selecting the Right Route

Choosing the optimal synthetic route depends heavily on the starting material availability and the substitution pattern required at the C5 position.

SelectionLogic Start Target: 5-Benzylhydantoin Derivative Subst Is the C5 position disubstituted? Start->Subst Source Starting Material? Subst->Source Yes (e.g., Methyl/Benzyl) Chirality Is Chirality Critical? Subst->Chirality No (H/Benzyl) RouteA Route A: Bucherer-Bergs Source->RouteA Ketone Available RouteC Route C: Condensation-Reduction Source->RouteC Aldehyde Available RouteB Route B: MW-Amino Acid Chirality->RouteB Yes (Need L-isomer) Chirality->RouteC No (Racemic OK)

Figure 2: Decision tree for selecting the optimal synthetic pathway based on structural requirements and starting materials.

References

  • Cherneva, E., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 26(13). Link

  • Konstantinović, J., et al. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry. Link

  • Sarges, R., et al. (2024). Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Link

  • Paul, S., et al. (2002).[10] Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions. Synthesis, 2002(1), 75-78.[10] Link

  • PrepChem. (n.d.). Synthesis of 5-benzyl-hydantoin via Reduction of 5-benzylidene-hydantoin. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment

The "Why" Behind the Protocol

Handling 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione requires a safety protocol that goes beyond standard laboratory practice. This molecule is a bifunctional hybrid containing two distinct pharmacophores with specific hazard profiles:

  • The Hydantoin Core (Imidazolidine-2,4-dione): Generally associated with chemical stability but known to cause specific target organ toxicity (STOT) and respiratory irritation upon inhalation of dust.

  • The Aniline Moiety (4-Aminophenyl): This is the critical hazard driver. Primary aromatic amines are notorious skin sensitizers and potential carcinogens/mutagens . They are lipophilic enough to permeate standard latex gloves and can be absorbed transdermally, leading to potential methemoglobinemia or long-term genotoxicity.

Operational Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate (Default OEB 3/4) until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any quantity >10 mg.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100/PAPR The aniline moiety poses a sensitization risk. For quantities >1g or open handling outside a hood, a Powered Air Purifying Respirator (PAPR) is required to achieve an Assigned Protection Factor (APF) of 25-1000.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Latex is forbidden. Aromatic amines can permeate latex in <10 mins. Nitrile offers >480 min breakthrough protection against solid dust, but solutions require laminate gloves (e.g., Silver Shield®).
Ocular Chemical Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. The hydantoin ring is a mucous membrane irritant; dust entry into the lacrimal duct must be physically prevented.
Body Tyvek® Lab Coat (Disposable)Cotton coats retain dust and can become a secondary source of exposure in common areas (e.g., the cafeteria). Use disposable, non-woven polyethylene.

Glove Selection Logic: The "Permeation" Trap

Many researchers erroneously believe "blue gloves" (standard nitrile) provide universal protection. For this compound, you must understand the difference between degradation and permeation .

  • Degradation: The glove physically dissolving.[1] This compound is a solid and will not degrade nitrile.

  • Permeation: The molecule migrating through the polymer matrix.

    • Risk:[2][3][4][5][6] In solution (e.g., DMSO or Methanol), the solvent acts as a carrier vehicle. The aniline group facilitates rapid transport through thin nitrile.

    • Protocol: If the compound is in solution, you must use Silver Shield® (EVOH/PE laminate) under-gloves or change nitrile gloves every 15 minutes (Splash Protection Only).

Operational Workflows

Diagram 1: PPE Decision Logic

Use this decision tree to determine the necessary level of containment based on your experimental state.

PPE_Decision_Tree Start Start: Assess Material State State Is the material Solid or in Solution? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Qty Quantity > 1 gram? Solid->Qty Solvent_Risk Carrier Solvent Risk (Permeation) Solution->Solvent_Risk Hood Fume Hood Required Double Nitrile Gloves N95 Mask Qty->Hood No Iso Glovebox / Isolator Tyvek Sleeves P100 Respirator Qty->Iso Yes Laminate REQUIRED: Laminate Gloves (Silver Shield) Change Nitrile every 15m Solvent_Risk->Laminate

Caption: Risk-based PPE selection logic. Note the escalation to laminate gloves when the compound is solvated.

Protocol: Safe Weighing & Transfer

Objective: Transfer 5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione from stock bottle to reaction vessel without generating airborne dust.

  • Preparation:

    • Place an absorbent pad (plastic side down) in the fume hood.

    • Pre-wet a Kimwipe with methanol and set it aside (for immediate wipe-down).

    • Static Control: Use an anti-static gun on the spatula and weighing boat. Hydantoins are often electrostatic and will "jump" during weighing.

  • The Transfer (The "Closed" Technique):

    • Do not pour from the bottle.

    • Insert spatula, withdraw powder, and tap gently into the weighing boat.

    • Critical Step: If powder adheres to the spatula, do not flick it. Wipe it with the pre-wet Kimwipe inside the hood.

  • Decontamination:

    • Immediately cap the stock bottle.

    • Wipe the exterior of the stock bottle with a methanol-dampened wipe before returning it to storage.

    • Fold the contaminated bench pad inward and dispose of it as solid hazardous waste.

Emergency Response & Disposal

Biological Monitoring

If exposure is suspected (e.g., powder inhalation or skin contact with solution):

  • Immediate Action: Wash skin with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Medical Surveillance: Request a Methemoglobin test. Aniline derivatives oxidize hemoglobin to methemoglobin, reducing oxygen transport.

Disposal Streams

Never flush this compound. It is toxic to aquatic life (aniline derivative).

Waste TypeDisposal Method
Solid Waste High-Heat Incineration (labeled "Toxic/Irritant Organic Solid")
Liquid Waste Halogenated/Non-Halogenated Organic Waste (depending on solvent)
Contaminated Sharps Sharps container for incineration (do not autoclave)
Diagram 2: Exposure Response Pathway

Exposure_Response Incident Exposure Incident Type Identify Type Incident->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale Action_Skin Wash 15 min (Soap/Water) NO Ethanol Skin->Action_Skin Action_Inhale Fresh Air Oxygen if needed Inhale->Action_Inhale Medical Medical Evaluation (Methemoglobin Test) Action_Skin->Medical Action_Inhale->Medical Report File EHS Incident Report Medical->Report

Caption: Immediate response workflow for accidental exposure events.

References

  • National Institute for Occupational Safety and Health (NIOSH). Aromatic Amines: Hazards and Controls. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. Compound Summary: 5-(4-Aminobenzyl)hydantoin (CID 116282). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione
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5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.